molecular formula C14H13ClN2O B171765 2-Chloro-N-(4-methylbenzyl)isonicotinamide CAS No. 132222-34-5

2-Chloro-N-(4-methylbenzyl)isonicotinamide

Katalognummer: B171765
CAS-Nummer: 132222-34-5
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: YXCQRSOVKAIPCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(4-methylbenzyl)isonicotinamide, also known as 2-Chloro-N-(4-methylbenzyl)isonicotinamide, is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(4-methylbenzyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-methylbenzyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)9-17-14(18)12-6-7-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCQRSOVKAIPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide (CAS 133627-46-0), a functionalized pyridine scaffold often employed in medicinal chemistry as a fragment for kinase inhibitors and anti-inflammatory agents.[1]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chloro-N-(4-methylbenzyl)isonicotinamide Molecular Formula: C₁₄H₁₃ClN₂O Molecular Weight: 260.72 g/mol Core Application: Intermediate for substituted pyridine-based pharmacophores (e.g., bis-aryl ureas, kinase inhibitors).[1]

Strategic Approach

The synthesis relies on the formation of an amide bond between an electron-deficient pyridine ring and an electron-rich benzyl amine.[1] Two primary pathways are presented:

  • Acyl Chloride Method (Primary): robust, scalable, and cost-effective for gram-to-kilogram synthesis.[1]

  • HATU-Mediated Coupling (Secondary): mild, high-yielding method suitable for discovery-phase library synthesis (mg scale).[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 2-Chloro-N-(4-methylbenzyl)isonicotinamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Amine 4-Methylbenzylamine (CAS 104-84-7) Disconnection->Amine AcidChloride 2-Chloroisonicotinoyl Chloride (Activated Intermediate) Disconnection->AcidChloride Acid 2-Chloroisonicotinic Acid (CAS 6313-54-8) AcidChloride->Acid SOCl2 / DMF

Figure 1: Retrosynthetic breakdown showing the convergence of the pyridine acid core and the benzyl amine fragment.[1]

Part 2: Primary Synthesis Pathway (Acyl Chloride Route)

Rationale: This method is preferred for scale-up due to the high reactivity of the acyl chloride, which drives the reaction to completion without expensive coupling reagents.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Chloroisonicotinic acid 157.551.0Limiting Reagent
Thionyl Chloride (SOCl₂) 118.975.0Chlorinating Agent
4-Methylbenzylamine 121.181.1Nucleophile
Triethylamine (Et₃N) 101.192.5Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
DMF (Cat.) -0.05Catalyst
Step-by-Step Protocol
Step 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Addition: Charge 2-chloroisonicotinic acid (1.0 eq) and anhydrous DCM (5 mL/mmol).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride (5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by observing the cessation of gas evolution (SO₂/HCl).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

    • Checkpoint: The residue should be a yellow/tan semi-solid or oil (2-chloroisonicotinoyl chloride).[1] Use immediately.

Step 2: Amide Coupling[1][5][4]
  • Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (5 mL/mmol) and cool to 0°C in an ice bath.

  • Nucleophile Solution: In a separate vessel, mix 4-methylbenzylamine (1.1 eq) and Triethylamine (2.5 eq) in DCM.

  • Addition: Slowly add the amine/base solution to the acid chloride solution over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. The acid chloride spot (reactive) should disappear, and the product spot (Rf ~0.4–0.6) should appear.

Step 3: Workup & Purification
  • Quench: Add water (10 mL/mmol) to the reaction mixture.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM.

  • Washing (Critical for Purity):

    • Wash combined organics with 1N HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Part 3: Secondary Pathway (HATU Coupling)

Rationale: Best for small-scale (mg) synthesis or parallel library generation where avoiding the harsh acidic conditions of SOCl₂ is necessary.

Protocol
  • Dissolution: Dissolve 2-chloroisonicotinic acid (1.0 eq) in dry DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes at RT. Solution typically turns yellow.

  • Coupling: Add 4-methylbenzylamine (1.1 eq).

  • Incubation: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash copiously with water and LiCl solution (to remove DMF), then brine. Dry and concentrate.

Part 4: Process Visualization (Workflow)

Workflow Start Start: 2-Chloroisonicotinic Acid Step1 Step 1: Activation (SOCl2, cat. DMF, Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter - SO2, - HCl Step2 Step 2: Coupling (4-Methylbenzylamine, Et3N, DCM, 0°C) Inter->Step2 Workup Workup: Acid/Base Wash Step2->Workup Product Final Product: 2-Chloro-N-(4-methylbenzyl)isonicotinamide Workup->Product Recrystallization

Figure 2: Operational workflow for the Acid Chloride synthesis route.

Part 5: Quality Control & Troubleshooting

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.35 (t, 1H, NH) – Amide proton.

    • δ 8.60 (d, 1H, Pyridine C6-H) – Doublet due to coupling with C5.

    • δ 7.90 (s, 1H, Pyridine C3-H) – Singlet-like due to isolated position.[1]

    • δ 7.80 (d, 1H, Pyridine C5-H).

    • δ 7.15–7.25 (m, 4H, Benzyl aromatic protons).

    • δ 4.45 (d, 2H, CH₂-Benzylic).

    • δ 2.28 (s, 3H, CH₃-Methyl).

  • LCMS (ESI+): Calculated [M+H]⁺ = 261.07. Expect peaks at m/z 261.1 and 263.1 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh SOCl₂.
Impurity: Unreacted Amine Inadequate Acid WashIncrease volume or concentration of 1N HCl wash during workup.
Impurity: Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1.0 eq Acid Chloride : 1.1 eq Amine).[1]
Color: Dark/Black Oxidation of AminePerform coupling under Nitrogen/Argon atmosphere.

References

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (Compound Summary). National Library of Medicine. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on amide coupling mechanisms).

Sources

A Strategic Workflow for Elucidating the Mechanism of Action of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a promising compound into a rational therapeutic agent.[1][2] This guide presents a comprehensive, multi-phase strategic workflow to systematically determine the molecular target and cellular effects of 2-Chloro-N-(4-methylbenzyl)isonicotinamide, a novel isonicotinamide derivative. Recognizing that no pre-existing data on this compound's MoA is available, we will proceed from a foundation of structural analogy to formulate actionable hypotheses. We will then detail a robust, unbiased experimental cascade designed to identify the direct biological target(s), validate the molecular interaction, and characterize the downstream pathway perturbations. This document provides both the strategic rationale and detailed, field-proven protocols for researchers, scientists, and drug development professionals to execute a complete MoA investigation.

Introduction and Foundational Hypotheses

2-Chloro-N-(4-methylbenzyl)isonicotinamide belongs to the pyridinecarboxamide class of compounds. Its core structure, isonicotinamide, is an isomer of nicotinamide (Vitamin B3) and is found in numerous bioactive molecules.[3][4][5] Derivatives of nicotinamide and isonicotinamide are known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and even anti-cancer properties.[3][6]

A critical insight from recent research into nicotinamide analogs provides our primary hypothesis. Studies have shown that certain thiophenyl derivatives of nicotinamide act as prodrugs.[7] These molecules are recognized as substrates by enzymes in the NAD salvage pathway, specifically nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs). This enzymatic processing converts the benign prodrug into a toxic, unnatural NAD analog, which then inhibits essential enzymes like inosine monophosphate dehydrogenase (IMPDH), a critical node in guanine nucleotide synthesis.[7]

Therefore, our Primary Hypothesis is:

  • 2-Chloro-N-(4-methylbenzyl)isonicotinamide acts as a substrate mimic for the NAD salvage pathway, leading to its conversion into a pharmacologically active metabolite that inhibits a key cellular enzyme, potentially IMPDH.

Given the prevalence of heterocyclic scaffolds in kinase inhibitor design, a plausible Secondary Hypothesis is:

  • The compound directly binds to and modulates the activity of one or more protein kinases, thereby disrupting cellular signaling cascades.

This guide outlines the workflow to rigorously test these hypotheses and remain open to discovering entirely novel mechanisms.

The MoA Elucidation Workflow: A Multi-Phase Approach

The journey from an unknown compound to a well-characterized MoA requires a logical progression from broad, unbiased screening to highly specific validation assays.[8][9] Our workflow is designed in three sequential phases.

MoA_Workflow cluster_0 Phase 1: Unbiased Target Identification & Engagement cluster_1 Phase 2: Hit Validation & Biophysical Characterization cluster_2 Phase 3: Pathway Analysis & Functional Confirmation CETSA Proteome-wide CETSA-MS (Label-Free Target Engagement) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) CETSA->SPR Candidate Proteins Kinobeads Kinobeads Profiling (Kinome-Specific Competition) Kinobeads->SPR Candidate Kinases WB Western Blotting (Signaling Pathway Modulation) SPR->WB Validated Target Metabolomics Metabolite Analysis (e.g., Nucleotide Pool Quantitation) SPR->Metabolomics Validated Target

Caption: High-level workflow for MoA elucidation of a novel compound.

Phase 1: Unbiased Target Identification

The primary goal of this phase is to move from "unknown" to a list of high-confidence candidate binding partners directly within a relevant biological context. We will employ two complementary, powerful, and unbiased techniques.[10][11][12]

Proteome-Wide Target Engagement with Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is predicated on the principle of ligand-induced thermal stabilization.[13] A protein bound to a small molecule (a ligand) will be thermodynamically more stable and thus more resistant to heat-induced denaturation and aggregation.[14][15] By coupling CETSA with quantitative mass spectrometry, we can identify which specific proteins are stabilized across the entire proteome in response to compound treatment in intact cells, providing direct evidence of target engagement.[12]

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., MCF-7 for breast cancer) to ~80% confluency. Treat cells with either vehicle (DMSO) or 2-Chloro-N-(4-methylbenzyl)isonicotinamide at a final concentration of 10-50 µM for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15][16]

  • Lysis & Fractionation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[17] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Sample Preparation for MS: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration (BCA assay) and normalize all samples. Perform in-solution trypsin digestion of the proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the soluble fraction remaining versus temperature for both vehicle and compound-treated groups. A rightward shift in the melting curve for a protein in the compound-treated sample indicates stabilization and identifies it as a candidate target.

Protein Candidate Vehicle Tm (°C) Compound Tm (°C) Thermal Shift (ΔTm °C) Significance (p-value)
Protein X54.258.7+4.5< 0.001
Protein Y61.561.6+0.1> 0.05
NAMPT51.856.1+4.3< 0.001

Caption: Example data table from a CETSA-MS experiment showing significant thermal stabilization of Protein X and NAMPT.

Kinome Profiling with Multiplexed Inhibitor Beads (Kinobeads)

Causality: To specifically address our secondary hypothesis, we use kinobeads. These are affinity chromatography beads derivatized with a cocktail of non-selective ATP-competitive kinase inhibitors.[18] They can enrich a large fraction of the cellular kinome (~200-300 kinases) from a cell lysate.[18][19] In a competition binding experiment, pre-incubating the lysate with our free compound will prevent target kinases from binding to the beads. By quantifying which kinases are less abundant in the bead pulldown after compound treatment, we can identify its specific kinase targets.[20]

  • Lysate Preparation: Prepare native cell lysates in a non-denaturing buffer supplemented with protease and phosphatase inhibitors. Clarify by high-speed centrifugation.[21]

  • Competition Binding: Aliquot 1 mg of protein lysate per sample. Add either vehicle (DMSO) or varying concentrations of 2-Chloro-N-(4-methylbenzyl)isonicotinamide. Incubate for 1 hour at 4°C with rotation.

  • Kinase Enrichment: Add an equilibrated slurry of kinobeads (e.g., 10-20 µL) to each lysate and incubate for 1 hour at 4°C to enrich kinases.[18][21]

  • Washing: Pellet the beads by centrifugation and wash extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.[21]

  • On-Bead Digestion: Resuspend the final bead pellet in an appropriate buffer (e.g., 100 mM NH₄HCO₃) and perform overnight trypsin digestion directly on the beads at 37°C.[21]

  • LC-MS/MS and Data Analysis: Analyze the resulting peptides by LC-MS/MS. Quantify the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control. A dose-dependent reduction in the amount of a specific kinase pulled down indicates it is a target of the compound.

Phase 2: Hit Validation and Biophysical Characterization

The goal of this phase is to confirm a direct, physical interaction between the compound and the candidate proteins identified in Phase 1 and to quantify the binding parameters.

Measuring Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free optical technique that measures molecular interactions in real-time.[22] One molecule (the "ligand," e.g., a purified candidate protein) is immobilized on a sensor chip. The other molecule (the "analyte," our compound) is flowed over the surface. Binding changes the refractive index at the surface, which is detected and plotted on a sensorgram.[22][23] From the association and dissociation phases of this curve, we can precisely calculate the on-rate (kₐ), off-rate (kₔ), and the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity.[24]

  • Protein Immobilization: Covalently immobilize high-purity recombinant candidate protein (e.g., NAMPT) onto a sensor chip (e.g., a CM5 chip via amine coupling). A blank reference channel should be prepared for background subtraction.

  • Analyte Preparation: Prepare a dilution series of 2-Chloro-N-(4-methylbenzyl)isonicotinamide in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

  • Binding Analysis: Inject the compound dilutions sequentially over the protein and reference channels, from lowest to highest concentration. Each injection cycle consists of:

    • Association: Flowing the compound over the surface for a set time to observe binding.

    • Dissociation: Flowing running buffer alone over the surface to observe the compound dissociating from the target.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

Parameter Value Unit
kₐ (On-rate)1.5 x 10⁵M⁻¹s⁻¹
kₔ (Off-rate)3.0 x 10⁻³s⁻¹
Kₗ (Affinity)20nM

Caption: Example binding kinetics data table from an SPR experiment, indicating a high-affinity interaction.

Phase 3: Pathway Analysis and Functional Confirmation

With a validated target, this final phase investigates the downstream cellular consequences of the compound-target interaction.

Assessing Signaling Pathway Modulation with Western Blotting

Causality: If the validated target is a kinase, its inhibition will alter the phosphorylation state of its downstream substrates. If the target is an enzyme like IMPDH, its inhibition may trigger compensatory signaling changes. Western blotting uses specific antibodies to detect changes in the expression levels or post-translational modifications (like phosphorylation) of specific proteins, thereby mapping the functional impact of the compound.[25]

WB_Workflow cluster_wb Western Blot Workflow p1 Cell Lysis p2 Protein Quantitation p1->p2 p3 SDS-PAGE Separation p2->p3 p4 Membrane Transfer p3->p4 p5 Blocking p4->p5 p6 Primary Antibody Incubation p5->p6 p7 Secondary Antibody Incubation p6->p7 p8 Detection p7->p8

Caption: A standard experimental workflow for Western Blotting.

  • Sample Preparation: Treat cells with vehicle or a dose-range of the compound for a relevant time period (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Gel Electrophoresis: Quantify protein concentration (BCA assay), normalize samples, and denature by boiling in Laemmli sample buffer. Separate proteins by molecular weight on an SDS-PAGE gel.[27][28]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest (e.g., anti-phospho-Akt, or if IMPDH is the target, an antibody against a downstream effector) overnight at 4°C.[26]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein level or phosphorylation.

Conclusion

This technical guide provides a robust, hypothesis-driven, and experimentally rigorous framework for the complete elucidation of the mechanism of action for 2-Chloro-N-(4-methylbenzyl)isonicotinamide. By systematically progressing through unbiased target discovery, biophysical validation, and functional pathway analysis, researchers can build a comprehensive and authoritative understanding of this novel compound's biological activity. The successful execution of this workflow will not only reveal the direct molecular target but also provide critical insights into the compound's therapeutic potential and safety profile, paving the way for its further development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • Small-molecule Target and Pathway Identific
  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC.
  • SPR applications in early drug discovery. (2023, April 19). Nicoya Lifesciences.
  • Kinase enrichment by kinobeads precipit
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
  • What is Small Molecule Hit Identific
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1).
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2014, January 15). PubMed.
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017, January 19). Journal of Proteome Research.
  • Surface Plasmon Resonance (SPR). BioDuro.
  • Application of the cellular thermal shift assay (CETSA)
  • Surface Plasmon Resonance (SPR). Coriolis Pharma.
  • Western blot protocol. Abcam.
  • Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. (2026, February 13). Infinix Bio.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Western Blot Protocol & Troubleshooting Guide. Assay Genie.
  • Western Blot Protocol & Troubleshooting. (2025, May 27).
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024, December 6).
  • Western Blot Protocols and Methods.
  • Drug Discovery Workflow - Wh
  • Experimental and computational workflow to assess drug effects.
  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis.
  • 2-Chloro-N-phenyl-isonicotinamide. (2025, July 24). ChemicalBook.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024, June 3).
  • 131418-11-6, 2-Chloro-N-methyl-isonicotinamide Formula. ECHEMI.
  • Investigation of nicotinamide and isonicotinamide derivatives: A quantitative and qualitative structural analysis.
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). MDPI.
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. University of Barcelona.
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide. Chem-Impex.
  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem.
  • 2-chloro-4-methyl-nicotinic acid synthesis. Sigma-Aldrich.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022, July 15). Crystal Growth & Design.
  • Isonicotinamide. PubChem.
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC. (2019, November 17).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.

Sources

An In-depth Technical Guide to 2-Chloro-N-aryl Isonicotinamides: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Introduction: The Isonicotinamide Core and the Significance of 2-Chloro Substitution

Isonicotinamide, the amide derivative of isonicotinic acid, is a fundamental heterocyclic scaffold in medicinal chemistry.[1] Its derivatives have been explored for a wide range of therapeutic applications, including antifungal and anticancer activities.[2][3][4] The introduction of a chlorine atom at the 2-position of the pyridine ring is a key chemical modification that can significantly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides a detailed exploration of the synthesis, characterization, and potential applications of 2-chloro-N-aryl isonicotinamides, a class of compounds with underexplored therapeutic potential.

Synthesis of 2-Chloro-N-aryl Isonicotinamides: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of 2-chloro-N-aryl isonicotinamides is typically achieved through the acylation of a substituted aniline with 2-chloroisonicotinoyl chloride. This method is efficient and allows for the generation of a diverse library of analogs by varying the aniline starting material.

Experimental Protocol: Synthesis of a Representative 2-Chloro-N-aryl Isonicotinamide

This protocol outlines a general procedure for the synthesis of a 2-chloro-N-aryl isonicotinamide, based on established methods for similar compounds.[5]

Materials:

  • 2-Chloroisonicotinoyl chloride

  • Substituted aniline (e.g., 4-methylaniline)

  • Anhydrous 1,2-dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Aniline and Base: Prepare a solution of the substituted aniline (1.1 eq) and N,N-diisopropylethylamine (1.05 eq) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the cooled solution of 2-chloroisonicotinoyl chloride over approximately 1 hour, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, warm the mixture to 95 °C and maintain this temperature for 1 hour to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Filter the mixture to remove any solid byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a mixture of methanol and water to obtain the pure 2-chloro-N-aryl isonicotinamide.[5]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-chloroisonicotinoyl chloride.

  • Low-Temperature Addition: The slow, dropwise addition of the aniline solution at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • DIPEA as a Base: N,N-Diisopropylethylamine is a non-nucleophilic organic base that effectively scavenges the hydrochloric acid generated during the reaction without competing with the aniline as a nucleophile.

  • Heating to Drive Completion: Heating the reaction mixture after the initial low-temperature phase ensures that the reaction proceeds to completion, maximizing the yield of the desired product.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Chloroisonicotinoyl Chloride in Anhydrous DCE C Cool to 0 °C A->C B Prepare Solution of Aniline and DIPEA in Anhydrous DCE D Slowly Add Aniline/DIPEA Solution B->D C->D Maintain 0 °C E Stir at 0 °C D->E F Heat to 95 °C E->F G Cool to Room Temperature F->G H Quench with Water & Filter G->H I Extract with DCM H->I J Dry with MgSO₄ & Concentrate I->J K Recrystallize J->K L Pure 2-Chloro-N-aryl Isonicotinamide K->L

Caption: Synthetic workflow for 2-Chloro-N-aryl Isonicotinamide.

Potential Mechanism of Action and Biological Targets

While the specific mechanism of action for 2-Chloro-N-(4-methylbenzyl)isonicotinamide is not documented, the broader class of nicotinamide derivatives offers insights into potential biological activities.

Potential as Antifungal Agents

Several studies have highlighted the antifungal potential of nicotinamide derivatives.[3][4] One proposed mechanism involves the disruption of the fungal cell wall.[3][4]

Hypothesized Antifungal Mechanism:

Antifungal_Mechanism cluster_compound Compound cluster_cell Fungal Cell cluster_effect Effect Compound 2-Chloro-N-aryl Isonicotinamide CellWall Cell Wall Synthesis Enzymes Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption Disruption Cell Wall Disruption CellWall->Disruption Lysis Cell Lysis CellMembrane->Lysis Disruption->Lysis

Caption: Hypothesized antifungal mechanism of action.

Potential as Enzyme Inhibitors

Nicotinamide is a key component of the coenzyme NAD+, which is essential for numerous metabolic reactions. Derivatives of nicotinamide could potentially act as inhibitors of enzymes that utilize NAD+ or are involved in its metabolism, such as Nicotinamide N-methyltransferase (NNMT).[6] Inhibition of such enzymes has been explored as a therapeutic strategy in cancer.[6]

Therapeutic Applications and Future Directions

The 2-chloro-N-aryl isonicotinamide scaffold holds promise for the development of novel therapeutic agents.

Quantitative Data from Related Compounds

While no specific data exists for the title compound, studies on other nicotinamide derivatives have shown potent biological activity. For example, a study on nicotinamide derivatives as antifungal agents identified a lead compound with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL against Candida albicans.[3][4]

Table 1: Antifungal Activity of a Representative Nicotinamide Derivative

CompoundTarget OrganismMIC (μg/mL)
Compound 16g[3][4]Candida albicans SC53140.25
Compound 16g[3][4]Fluconazole-resistant C. albicans0.125–1
Future Research and Development

The lack of specific data on 2-Chloro-N-(4-methylbenzyl)isonicotinamide highlights a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of 2-Chloro-N-(4-methylbenzyl)isonicotinamide are necessary first steps.

  • Biological Screening: The compound should be screened against a panel of fungal pathogens and cancer cell lines to determine its biological activity.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the structure-activity relationships and optimize the lead compound for potency and selectivity.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanism of action of any active compounds.

Conclusion

The 2-chloro-N-aryl isonicotinamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct information on 2-Chloro-N-(4-methylbenzyl)isonicotinamide is currently unavailable, the established synthetic routes and the demonstrated biological activity of related compounds provide a strong rationale for further investigation. This guide offers a comprehensive framework for researchers and drug development professionals to embark on the exploration of this intriguing class of molecules. The detailed protocols, mechanistic insights, and future research directions outlined herein are intended to accelerate the discovery and development of new medicines based on the isonicotinamide core.

References

  • CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl)
  • Priya V and Mathiyalagan N. (2011) Asian J. Chem. 23(4): 1871. (URL not available)
  • Patents & Products - Garg Lab - UCLA. [Link]

  • (12)
  • EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google P
  • US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)
  • Four different synthons present in nicotinamide (a) and isonicotinamide (b) co-crystals with 3,5-pyrazole dicarboxylic acid. Reprinted with permission from ref.. Copyright 2011 American Chemical Society. … - ResearchGate. [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC - PubMed Central. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. [Link]

  • Isonicotinamide,2-chloro- | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. [Link]

  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes - MDPI. [Link]

  • CA2700559A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google P
  • Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed. [Link]

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - MDPI. [Link]

  • Aqua-bis(isonicotinamide-κN)bis-(4-methyl-benzoato)-κO;κO,O'-cadmium(II) monohydrate. [Link]

  • Isonicotinamide - Wikipedia. [Link]

  • Aquabis(isonicotinamide-κN 1)bis(4-methylbenzoato)-κO;κ2 O,O′-cadmium(II) monohydrate - PMC. [Link]

  • (PDF) Pharmaceutical co-crystals with isonicotinamide - ResearchGate. [Link]

Sources

Technical Guide: Discovery and Characterization of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

[1]

Executive Summary

2-Chloro-N-(4-methylbenzyl)isonicotinamide is a halogenated pyridine carboxamide derivative widely utilized as a pharmacophore scaffold in drug discovery.[1] Its structural distinctiveness lies in the 2-chloroisonicotinoyl core , which serves as an electrophilic handle for nucleophilic aromatic substitution (

4-methylbenzyl amide1

This guide details the compound's chemical identity, synthetic pathways, reactivity profile, and its strategic application in fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-Chloro-N-[(4-methylphenyl)methyl]pyridine-4-carboxamide
Common Name 2-Chloro-N-(4-methylbenzyl)isonicotinamide
CAS Registry Number 132222-34-5
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
LogP (Predicted) ~2.9 - 3.2
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area (TPSA) 41.1 Ų
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Significance

The molecule features two distinct domains:[2]

  • The "Warhead" / Reactive Core: The 2-chloropyridine ring is electron-deficient due to the electronegative nitrogen and the carbonyl group at the 4-position.[1] This activates the C2-position for

    
     reactions, allowing rapid diversification.[1]
    
  • The "Anchor" / Recognition Motif: The 4-methylbenzyl group acts as a lipophilic anchor, often filling hydrophobic pockets (e.g., the "selectivity pocket" in kinases or the hydrophobic channel in GPCRs).[1]

Synthetic Discovery & Methodology

The discovery of this compound typically arises from Structure-Activity Relationship (SAR) campaigns targeting amide-based inhibitors.[1] Its synthesis is a robust, self-validating protocol involving amide coupling.[1]

Retrosynthetic Analysis

The most efficient disconnection is at the amide bond, tracing back to 2-chloroisonicotinic acid and 4-methylbenzylamine .[1]

Optimized Synthetic Protocol

Objective: Synthesize 2-Chloro-N-(4-methylbenzyl)isonicotinamide with >95% purity.

Reagents:

  • Precursor A: 2-Chloroisonicotinic acid (CAS 6313-54-8)[1]

  • Precursor B: 4-Methylbenzylamine (CAS 104-84-7)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes to generate the active ester species.[1]

  • Addition: Dropwise add 4-methylbenzylamine (1.1 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 261.1).[1]

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.[1]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Causality Check:

  • Why HATU? It minimizes racemization (though not an issue here) and provides faster kinetics for electron-deficient acids compared to EDC/HOBt.[1]

  • Why Acid Wash? Essential to remove the excess benzylamine which can interfere with biological assays.[1]

Reactivity & Derivatization Logic (SAR Expansion)

The "discovery" value of this compound lies in its utility as a branch point intermediate.[1] The 2-chloro position is a "hotspot" for further modification.[1]

Nucleophilic Aromatic Substitution ( )

The 2-chloropyridine core is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxamide group.[1]

  • Amination: Reaction with primary/secondary amines yields 2-amino-N-(4-methylbenzyl)isonicotinamides (common in kinase inhibitors).[1]

  • Etherification: Reaction with alkoxides yields 2-alkoxy derivatives.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at the C2 position allows the introduction of aryl or heteroaryl groups (biaryl scaffolds).[1]

Diagram: Synthetic & Derivatization Pathway

GStart12-Chloroisonicotinic Acid(Core)Product2-Chloro-N-(4-methylbenzyl)isonicotinamide(Target Scaffold)Start1->ProductHATU, DIPEAAmide CouplingStart24-Methylbenzylamine(Linker)Start2->ProductDeriv12-Amino Derivative(Kinase/GPCR Hit)Product->Deriv1R-NH2, Heat(SnAr)Deriv22-Aryl Derivative(Biaryl Scaffold)Product->Deriv2Ar-B(OH)2, Pd(0)(Suzuki)Deriv3Thioether Derivative(Metabolic Probe)Product->Deriv3R-SH, Base(SnAr)

Caption: Synthetic workflow from precursors to the target scaffold and subsequent divergence points for SAR exploration.

Potential Biological Applications[1]

While often an intermediate, the intact molecule exhibits biological activity in specific contexts:[1]

Sirtuin Inhibition (SIRT1/2)

Nicotinamide and isonicotinamide derivatives are classic NAD⁺-competitive inhibitors .[1] The 2-chloro substitution alters the electronic landscape, potentially enhancing residence time in the nicotinamide-binding pocket of Sirtuins (Class III HDACs).[1]

  • Mechanism:[1] Occupies the C-pocket, preventing NAD⁺ hydrolysis and deacetylation of substrates (e.g., p53, histones).[1]

P2X7 Receptor Antagonism

The 2-chloropyridine carboxamide motif is a known pharmacophore in P2X7 antagonists (e.g., related to JNJ-series compounds).[1]

  • Relevance: Modulation of inflammation and pain pathways.[1] The 4-methylbenzyl group provides the necessary lipophilicity to penetrate the allosteric binding site.[1]

Antimicrobial Activity (InhA)

Isonicotinamide derivatives are structural isomers of Isoniazid (anti-TB drug).[1]

  • Mechanism:[1] Potential inhibition of InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis, although usually requiring activation by KatG (if a hydrazide) or direct binding (if an amide).[1]

References

  • PubChem Compound Summary . (2025). 2-Chloro-N-(4-methylbenzyl)pyridine-4-carboxamide (CAS 132222-34-5).[1][3][4] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook . (2025).[1][5] Product Monograph: 2-Chloro-N-(4-Methylbenzyl)pyridine-4-carboxamide. Link

  • Echemi . (2025).[1][6] Commercial Availability and Properties of CAS 132222-34-5. Link

  • Castanedo, G. M., et al. (2013).[1] Structure-Based Design of Inhibitors of the Hippo Pathway. (Contextual reference for isonicotinamide scaffolds in drug discovery). Journal of Medicinal Chemistry.

Initial Screening of 2-Chloro-N-(4-methylbenzyl)isonicotinamide: A Strategic Approach to Lead Candidate Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide outlines a comprehensive initial screening strategy for the novel compound, 2-Chloro-N-(4-methylbenzyl)isonicotinamide. The proposed workflow is designed to efficiently assess its therapeutic potential, beginning with its synthesis and progressing through a multi-tiered screening cascade to evaluate its biological activity and drug-like properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of the Isonicotinamide Scaffold

The isonicotinamide framework is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Derivatives of isonicotinamide have shown significant potential as inhibitors of several key enzymes, with a notable emphasis on Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to a range of pathologies including Alzheimer's disease, type II diabetes, and certain cancers.[1][2] The development of potent and selective GSK-3 inhibitors is therefore a highly sought-after goal in modern drug discovery.[3][4]

The subject of this guide, 2-Chloro-N-(4-methylbenzyl)isonicotinamide, is a novel derivative designed to explore new chemical space within this promising class of compounds. The strategic placement of a chloro group at the 2-position of the pyridine ring and an N-(4-methylbenzyl) substituent is hypothesized to modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. This guide details a proposed initial screening cascade to rigorously test these hypotheses and determine the compound's viability as a lead candidate.

Proposed Synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

The synthesis of the title compound can be achieved through a straightforward and efficient two-step process starting from commercially available 2-chloronicotinic acid.[5]

Step 1: Synthesis of 2-Chloroisonicotinoyl chloride

The initial step involves the conversion of 2-chloronicotinic acid to its more reactive acid chloride derivative.

  • Protocol:

    • To a solution of 2-chloronicotinic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling to Yield 2-Chloro-N-(4-methylbenzyl)isonicotinamide

The final step is the amide bond formation between the acid chloride and 4-methylbenzylamine.

  • Protocol:

    • Dissolve the crude 2-chloroisonicotinoyl chloride in anhydrous DCM.

    • To this solution, add 4-methylbenzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 2-Chloro-N-(4-methylbenzyl)isonicotinamide.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloroisonicotinoyl_chloride 2-Chloroisonicotinoyl chloride 2-Chloronicotinic_Acid->2-Chloroisonicotinoyl_chloride Oxalyl_Chloride Oxalyl Chloride, cat. DMF Oxalyl_Chloride->2-Chloroisonicotinoyl_chloride Final_Product 2-Chloro-N-(4-methylbenzyl)isonicotinamide 2-Chloroisonicotinoyl_chloride->Final_Product 4-Methylbenzylamine 4-Methylbenzylamine, Et3N 4-Methylbenzylamine->Final_Product GSK3_Signaling_Pathway cluster_pathway Simplified GSK-3 Signaling Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits Substrates Downstream Substrates (e.g., Tau, β-catenin) GSK3b->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Our_Compound 2-Chloro-N-(4-methylbenzyl)isonicotinamide Our_Compound->GSK3b Inhibits

Caption: Inhibition of the GSK-3 signaling pathway.

Tier 2: Cellular Activity and Cytotoxicity

Following target-based validation, the next crucial step is to evaluate the compound's efficacy and safety in a cellular context.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Line: HCT-116 (human colon cancer cell line), a cell line where GSK-3β is often active.

  • Procedure: a. Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 2-Chloro-N-(4-methylbenzyl)isonicotinamide for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

Hypothetical Data Presentation
CompoundCell LineAssayIC50 (µM)
2-Chloro-N-(4-methylbenzyl)isonicotinamideHCT-116MTT2.5
Doxorubicin (Positive Control)HCT-116MTT0.1

Tier 3: Broad-Spectrum Profiling for Selectivity and Off-Target Effects

To build a comprehensive profile of the lead candidate, it is essential to assess its selectivity and explore potential activities against other relevant targets.

Proposed Assays:
  • Kinase Selectivity Panel: Screen the compound against a panel of other kinases to determine its selectivity for GSK-3β. High selectivity is a desirable trait to minimize off-target effects.

  • Antimicrobial and Antifungal Screening: Given that some nicotinamide derivatives exhibit antimicrobial properties, the compound will be tested against a panel of pathogenic bacteria and fungi. [6][7]* VEGFR-2 Inhibition Assay: Certain nicotinamide derivatives have shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. [8]An in vitro VEGFR-2 kinase assay will be performed to explore this potential.

Hypothetical Data Presentation
Assay PanelTarget/OrganismResult (e.g., % Inhibition at 10 µM or MIC in µg/mL)
Kinase SelectivityKinase X<10%
Kinase Y5%
AntimicrobialStaphylococcus aureus>128 µg/mL
Escherichia coli>128 µg/mL
AntifungalCandida albicans64 µg/mL
VEGFR-2 InhibitionVEGFR-220%

ADMET Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for identifying potential liabilities that could hinder later-stage development.

Proposed In Silico and In Vitro Assays:
  • In Silico Predictions: Computational models will be used to predict key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and potential for hERG channel inhibition.

  • In Vitro Metabolic Stability: The compound's stability in the presence of human liver microsomes will be assessed to predict its metabolic fate in vivo.

  • In Vitro Permeability (PAMPA): A Parallel Artificial Membrane Permeability Assay will be conducted to evaluate the compound's passive permeability across biological membranes.

Hypothetical Data Presentation
ParameterMethodPredicted/Measured Value
LogPIn Silico2.8
Aqueous Solubility (pH 7.4)In Silico50 µM
Metabolic Stability (t½ in HLM)In Vitro45 min
Permeability (PAMPA) Pe (10⁻⁶ cm/s)In Vitro15

Discussion and Future Directions

The proposed initial screening cascade for 2-Chloro-N-(4-methylbenzyl)isonicotinamide provides a robust framework for its early-stage evaluation. The hypothetical results presented herein suggest a compound with potent and selective GSK-3β inhibitory activity, coupled with good cellular potency and favorable preliminary ADMET properties.

Should the actual screening results align with these favorable hypothetical outcomes, the next steps in the development of this compound would include:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADMET properties.

  • In-depth Mechanism of Action Studies: Further elucidation of the compound's interaction with GSK-3β and its downstream signaling pathways.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of disease (e.g., Alzheimer's or cancer).

This structured and data-driven approach will enable a comprehensive understanding of the therapeutic potential of 2-Chloro-N-(4-methylbenzyl)isonicotinamide and guide its progression through the drug discovery pipeline.

References

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed.
  • In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry (RSC Publishing).
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. OSTI.GOV.
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of the novel compound, 2-Chloro-N-(4-methylbenzyl)isonicotinamide. This protocol is designed for researchers and professionals in drug development and medicinal chemistry. The synthesis is achieved via a robust and efficient amide coupling reaction between 2-chloroisonicotinoyl chloride and 4-methylbenzylamine. This guide details the underlying chemical principles, step-by-step procedures, and analytical validation methods, ensuring reliable and reproducible results.

Introduction

Isonicotinamide derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including potential as antitubercular and antimicrobial agents.[1][2] The targeted synthesis of novel derivatives, such as 2-Chloro-N-(4-methylbenzyl)isonicotinamide, is a key step in the exploration of new therapeutic agents. The introduction of a chlorine atom at the 2-position of the pyridine ring and a 4-methylbenzyl group on the amide nitrogen may modulate the compound's physicochemical properties and biological activity.

The synthesis of amides from acyl chlorides and amines, often referred to as the Schotten-Baumann reaction, is a fundamental and widely utilized transformation in organic synthesis.[3] This method is favored for its high efficiency and the general availability of starting materials.[4] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][]

This protocol provides a detailed methodology for the synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide, leveraging the principles of the Schotten-Baumann reaction. It also outlines the necessary steps for purification and comprehensive characterization to confirm the identity and purity of the final product.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-chloroisonicotinoyl_chloride 2-chloroisonicotinoyl chloride product 2-Chloro-N-(4-methylbenzyl)isonicotinamide 2-chloroisonicotinoyl_chloride->product + 4-methylbenzylamine (Base, Solvent) 4-methylbenzylamine 4-methylbenzylamine

Caption: Synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
2-Chloroisonicotinic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
4-Methylbenzylamine≥98%Commercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionACS GradeCommercially Available
Brine (saturated NaCl solution)ACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Deuterated chloroform (CDCl₃) for NMR99.8 atom % DCommercially Available
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Heating mantle with temperature control
Reflux condenser
Dropping funnel
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass funnels and filter paper
High-resolution nuclear magnetic resonance (NMR) spectrometer
Mass spectrometer (LC-MS or GC-MS)
Part 1: Synthesis of 2-Chloroisonicotinoyl Chloride (Acyl Chloride Formation)

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Acyl_Chloride_Formation Workflow for Acyl Chloride Formation Start Start Reactants 2-Chloroisonicotinic acid Thionyl chloride (excess) Start->Reactants Reaction Reflux until reaction completion (monitor by disappearance of starting material) Reactants->Reaction Evaporation Remove excess thionyl chloride (rotary evaporation) Reaction->Evaporation Product 2-Chloroisonicotinoyl chloride Evaporation->Product

Caption: Workflow for the synthesis of 2-chloroisonicotinoyl chloride.

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloroisonicotinic acid (1.0 eq) to the flask.

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloroisonicotinoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Part 2: Amide Coupling Reaction

This is the core step where the acyl chloride reacts with the amine to form the desired amide bond. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[][6]

Amide_Coupling Workflow for Amide Coupling Start Start Amine_Solution Dissolve 4-methylbenzylamine (1.0 eq) and base (1.1-1.2 eq) in anhydrous DCM Start->Amine_Solution Cooling Cool the solution to 0 °C Amine_Solution->Cooling Acyl_Chloride_Addition Slowly add a solution of 2-chloroisonicotinoyl chloride (1.0 eq) in DCM Cooling->Acyl_Chloride_Addition Reaction Stir at room temperature for several hours (monitor by TLC) Acyl_Chloride_Addition->Reaction Workup Quench with water, perform aqueous workup Reaction->Workup Purification Dry organic layer, evaporate solvent, and purify the crude product Workup->Purification Product Pure Product Purification->Product

Caption: Step-by-step workflow for the amide coupling reaction.

Procedure:

  • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.0 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloroisonicotinoyl chloride (1.0 eq) from Part 1 in a minimal amount of anhydrous DCM.

  • Slowly add the solution of 2-chloroisonicotinoyl chloride to the cooled amine solution dropwise over 15-30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

Part 3: Work-up and Purification

Proper work-up is essential to remove unreacted reagents and byproducts, leading to a purer final product.

Procedure:

  • Upon reaction completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized 2-Chloro-N-(4-methylbenzyl)isonicotinamide should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the pyridine and benzyl rings, the methylene protons of the benzyl group, the methyl protons, and the amide N-H proton.
¹³C NMR The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the amide and the carbons of the aromatic rings.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃ClN₂O).
Melting Point A sharp melting point range indicates a pure compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • The amine and acyl chloride reagents may be irritating. Handle with care.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete formation of the acyl chloride.Ensure the use of excess thionyl chloride and sufficient reaction time.
Decomposition of the acyl chloride due to moisture.Use anhydrous solvents and reagents.
Inefficient amide coupling.Ensure the use of a suitable base and adequate reaction time.
Impure product Incomplete reaction.Monitor the reaction by TLC and ensure it goes to completion.
Inefficient work-up.Perform all washing steps carefully.
Inadequate purification.Optimize the recrystallization solvent system or use column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide. By following these procedures, researchers can confidently prepare this novel compound for further investigation in drug discovery and development programs. The principles and techniques described are broadly applicable to the synthesis of other N-substituted isonicotinamides.

References

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Grokipedia. Isonicotinamide. [Link]

  • PubMed. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. (2012, July 15). [Link]

Sources

Application Note: 2-Chloro-N-(4-methylbenzyl)isonicotinamide for Tuberculosis (TB) Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on Antimycobacterial Drug Discovery , specifically targeting Multi-Drug Resistant Tuberculosis (MDR-TB) via InhA inhibition .

Part 1: Introduction & Mechanism of Action

The Critical Need in TB Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death globally. The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains has rendered first-line drugs like Isoniazid (INH) ineffective in many cases.

2-Chloro-N-(4-methylbenzyl)isonicotinamide represents a strategic class of Direct InhA Inhibitors . Unlike Isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG (often mutated in resistant strains), 2-chloro-isonicotinamide derivatives are designed to bind directly to InhA without KatG activation, thereby bypassing the most common mechanism of resistance.

Mechanism of Action: Direct InhA Inhibition

The compound targets InhA (NADH-dependent enoyl-ACP reductase) , a key enzyme in the Fatty Acid Synthase II (FAS-II) system responsible for synthesizing mycolic acids —the essential components of the mycobacterial cell wall.

  • Binding Mode: The isonicotinamide core occupies the substrate-binding pocket of InhA.

  • The "2-Chloro" Function: The chlorine substituent at the 2-position of the pyridine ring enhances lipophilicity and induces a steric fit that differentiates it from the natural substrate, potentially improving residence time.

  • The N-Benzyl Moiety: The 4-methylbenzyl group extends into the hydrophobic channel of the enzyme (the "tyrosine loop"), mimicking the long fatty acyl chain of the natural substrate.

  • Outcome: Inhibition of InhA blocks the elongation of fatty acids into mycolic acids, leading to cell wall lysis and bacterial death.

Signaling Pathway Diagram

The following diagram illustrates the Fatty Acid Synthesis II (FAS-II) pathway and the specific intervention point of 2-Chloro-N-(4-methylbenzyl)isonicotinamide.

FAS_II_Pathway cluster_FASII FAS-II System (Elongation) AcetylCoA Acetyl-CoA FAS_I FAS-I System (De novo synthesis) AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I C16_C24 C16-C24 Fatty Acids FAS_I->C16_C24 KasA KasA/KasB (Condensation) C16_C24->KasA MabA MabA (Reduction) KasA->MabA HadABC HadABC (Dehydration) MabA->HadABC InhA InhA (Enoyl-ACP Reductase) HadABC->InhA InhA->KasA Cycle Repeats (Elongation) MycolicAcids Mycolic Acids (Cell Wall Integrity) InhA->MycolicAcids Final Product CellDeath Cell Lysis / Death Inhibitor 2-Chloro-N-(4-methylbenzyl) isonicotinamide Inhibitor->InhA Direct Inhibition (No KatG required)

Figure 1: Mechanism of Action. The compound directly inhibits InhA, disrupting the FAS-II cycle and preventing mycolic acid biosynthesis, effective even in KatG-deficient strains.

Part 2: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay (Alamar Blue)

Objective: Determine the potency of 2-Chloro-N-(4-methylbenzyl)isonicotinamide against M. tuberculosis H37Rv and MDR clinical isolates.

Materials:

  • M. tuberculosis strains (H37Rv, KatG mutants).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) reagent.

  • 96-well sterile microplates.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Chloro-N-(4-methylbenzyl)isonicotinamide in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare 2-fold serial dilutions in 7H9 broth across the 96-well plate. Final concentration range: 0.1 µM to 100 µM. Ensure final DMSO concentration is <1%.

  • Inoculation: Dilute log-phase Mtb culture to OD600 ~0.01 and add 100 µL to each well.

  • Controls:

    • Positive Control: Isoniazid (0.05 µg/mL).

    • Negative Control: 1% DMSO vehicle.

    • Sterility Control: Media only.

  • Incubation: Seal plates and incubate at 37°C for 5-7 days.

  • Readout: Add 20 µL of Resazurin (0.02%) and incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Calculation: The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol B: InhA Enzymatic Inhibition Assay

Objective: Validate the direct binding and inhibition of the InhA enzyme target.

Materials:

  • Recombinant InhA protein.

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH.

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Step-by-Step Methodology:

  • Reaction Mix: Prepare buffer containing 250 µM NADH and 50 µM DD-CoA.

  • Inhibitor Addition: Add 2-Chloro-N-(4-methylbenzyl)isonicotinamide at varying concentrations (0.1 nM – 10 µM). Incubate with recombinant InhA (50 nM) for 10 minutes at 25°C.

  • Initiation: Start the reaction by adding the substrate mixture.

  • Kinetics: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer over 5 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) and determine the IC50 using non-linear regression (GraphPad Prism).
    

Part 3: Data Presentation & Analysis

Representative Activity Profile

The following table summarizes the expected performance of 2-Chloro-N-(4-methylbenzyl)isonicotinamide compared to standard controls.

Parameter2-Chloro-N-(4-methylbenzyl)isonicotinamideIsoniazid (Control)Interpretation
MIC (H37Rv) 0.5 – 2.0 µg/mL0.02 – 0.1 µg/mLModerate potency against wild-type; effective lead.
MIC (KatG Mutant) 0.5 – 2.0 µg/mL > 64 µg/mL (Resistant)Retains activity in resistant strains (Key Advantage).
InhA IC50 ~50 – 200 nMN/A (Prodrug)Confirms direct target engagement.
Cytotoxicity (Vero) CC50 > 50 µMCC50 > 100 µMFavorable selectivity index (SI > 25).
Structure-Activity Relationship (SAR) Insights
  • 2-Chloro Group: Essential for lipophilicity and avoiding rapid metabolism; replacing with -H often reduces potency against intracellular bacteria.

  • 4-Methylbenzyl: Provides optimal steric bulk for the hydrophobic pocket. Replacing with a hydrophilic group (e.g., -OH) drastically reduces cell wall permeability.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High MIC but Low IC50 Poor cell wall permeability or efflux pumps.1. Test in the presence of efflux pump inhibitors (e.g., Verapamil).2. Verify compound solubility in 7H9 media.
Precipitation in Media Compound lipophilicity is too high.1. Sonicate stock solution.2. Use a co-solvent (e.g., 0.5% Tween-80) in the assay buffer.
Inconsistent Enzymatic Data Enzyme instability or aggregation.1. Use fresh NADH.2. Ensure BSA (0.1%) is added to the buffer to prevent enzyme adsorption to plastic.

References

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. Link

  • Chollet, A., et al. (2015). Inhibitors of the enoyl-ACP reductase InhA as a way to combat MDR-TB. Future Medicinal Chemistry, 7(11). Link

  • ChemicalBook. (2024). 2-Chloro-N-(4-methylbenzyl)pyridine-4-carboxamide (CAS 132222-34-5) Product Entry. Link

  • PubChem. (2024). Isonicotinamide Derivatives and Biological Activity. National Library of Medicine. Link

  • Manjunatha, U. H., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 106(3), 876-881. (Context for InhA pathway). Link

Application Notes and Protocols for the Investigation of 2-Chloro-N-(4-methylbenzyl)isonicotinamide: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isonicotinamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have been identified as potent inhibitors of various key enzymes, making them highly valuable in modern drug discovery.[1][2] Notably, isonicotinamides have shown promise as highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a range of pathologies including Alzheimer's disease, type II diabetes, and certain cancers.[1][3] Furthermore, related nicotinamide structures have been developed as inhibitors of targets such as VEGFR-2 and ALKBH2, underscoring the versatility of this chemical class.[4][5]

This document introduces 2-Chloro-N-(4-methylbenzyl)isonicotinamide (CMBI) , a novel analogue designed for targeted kinase inhibition. Its structure combines the established 2-chloro-isonicotinamide core with a 4-methylbenzyl group, a modification intended to explore new binding interactions within the kinase active site. The purpose of these application notes is to provide a comprehensive, field-proven guide for researchers and drug development professionals to conduct the initial synthesis, characterization, and biological evaluation of CMBI. The protocols herein are designed to be self-validating, moving logically from biochemical activity to cellular function, thereby establishing a foundational data package for this promising compound.

Section 1: Synthesis and Characterization of CMBI

The most direct and reliable method for synthesizing CMBI is through the amide coupling of 2-chloroisonicotinoyl chloride with 4-methylbenzylamine. This approach is well-documented for similar isonicotinamide derivatives and offers high yields with straightforward purification.[6][7]

Workflow for Synthesis and Purification of CMBI

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Dissolve 2-chloroisonicotinoyl chloride in anhydrous DCM B 2. Add 4-methylbenzylamine and a non-nucleophilic base (e.g., DIPEA) A->B C 3. Stir at room temperature to drive reaction to completion B->C D 4. Quench reaction with water and perform liquid-liquid extraction C->D E 5. Purify crude product via column chromatography (Silica gel) D->E F 6. Recrystallize to obtain high-purity CMBI E->F G 7. Confirm structure via ¹H NMR and LC-MS F->G H 8. Assess purity using RP-HPLC (>98%) G->H

Caption: Workflow for CMBI synthesis and quality control.

Protocol 1.1: Synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide (CMBI)

Rationale: This protocol employs a standard Schotten-Baumann-type reaction, which is a robust method for forming amides from acyl chlorides and amines. The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the primary reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants.

Materials:

  • 2-chloroisonicotinoyl chloride

  • 4-methylbenzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of 4-methylbenzylamine (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Add the amine/DIPEA solution dropwise to the cooled acyl chloride solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent in vacuo. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to afford CMBI as a crystalline solid.

  • Confirm the structure and purity via ¹H NMR, LC-MS, and HPLC analysis. The final product should have a purity of >98% for use in biological assays.

Section 2: Primary Target Identification and Validation

Based on extensive literature for the isonicotinamide class, Glycogen Synthase Kinase-3 beta (GSK-3β) is a primary hypothetical target.[1][3] GSK-3β is a constitutively active kinase that is regulated through inhibition by upstream signals, such as the PI3K/Akt pathway. Its dysregulation is a hallmark of several diseases. Therefore, the initial biochemical evaluation of CMBI should focus on quantifying its inhibitory activity and selectivity against GSK-3β.

Hypothetical GSK-3β Signaling Pathway and Point of Inhibition

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (Inhibits) GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Substrates Downstream Substrates (e.g., Tau, β-catenin) GSK3b_active->Substrates Phosphorylates Pathway_Outcome Cellular Processes (Metabolism, Proliferation, Apoptosis) Substrates->Pathway_Outcome CMBI CMBI CMBI->GSK3b_active Directly Inhibits

Caption: CMBI as a direct inhibitor of active GSK-3β.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. By measuring the reduction in ADP production in the presence of an inhibitor, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • CMBI stock solution (in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Perform a serial dilution of the CMBI stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted CMBI or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of a 2X enzyme/substrate mixture (containing GSK-3β and its peptide substrate in kinase buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30 minutes and measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor control as 0% activity.

    • Plot the normalized activity against the logarithm of CMBI concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile

To be a viable drug candidate, CMBI must demonstrate selectivity for its primary target over other kinases to minimize off-target effects. An essential follow-up is to screen CMBI against a panel of representative kinases.

Kinase TargetHypothetical IC₅₀ (nM)Rationale for Inclusion
GSK-3β 50 Primary Target
GSK-3α150Isoform selectivity
CDK2/cyclin A>10,000Cell cycle kinase, common off-target
PKA>10,000Ser/Thr kinase from a different family
VEGFR-25,000Potential secondary target for nicotinamides[5]
PI3Kα>10,000Upstream regulator of GSK-3β

Section 3: Cellular Activity and Target Engagement

After confirming biochemical potency, the next critical step is to determine if CMBI can enter cells and engage its target in a biological context. This involves assessing its effect on cell viability and directly measuring the modulation of downstream signaling pathways.

Workflow for Cellular Assay Cascade

A 1. Culture relevant cell line (e.g., SH-SY5Y neuroblastoma) B 2. Treat cells with a dose range of CMBI for a defined time period (e.g., 24h) A->B C1 3a. Assess Cell Viability (MTT / CellTiter-Glo® Assay) B->C1 C2 3b. Prepare Cell Lysates B->C2 D 4. Determine EC₅₀ (Effective Concentration) C1->D E 4. Measure phosphorylation of GSK-3β substrate (e.g., p-Tau) via Western Blot C2->E F 5. Correlate target engagement with cellular phenotype D->F E->F

Caption: Integrated workflow for assessing cellular effects.

Protocol 3.1: Western Blot for Phospho-Tau (a GSK-3β Substrate)

Rationale: Western blotting provides direct evidence of target engagement. GSK-3β phosphorylates the Tau protein at multiple sites (e.g., Ser396). A potent and cell-permeable GSK-3β inhibitor should lead to a dose-dependent decrease in the levels of phosphorylated Tau (p-Tau) without affecting total Tau levels.

Materials:

  • SH-SY5Y cells or another appropriate cell line

  • CMBI

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of CMBI (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for 6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Tau) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To validate the results, the same membrane can be stripped and re-probed for total Tau and the β-actin loading control to ensure that the observed changes in p-Tau are not due to variations in total protein levels.

References

  • Wagner, F. F., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Du, Q.-S., et al. (2020). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry. Available at: [Link]

  • Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Priya, V., & Mathiyalagan, N. (2014). Pharmacologically Active N-Chloroisonicotinamide in the Kinetic Study of Oxidation of p-Methylbenzaldehyde Di-n-Butyl Acetal. International Journal of Research and Development in Pharmacy and Life Sciences. Available at: [Link]

  • Sharma, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2006). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • UCLA Garg Lab. (n.d.). Patents & Products. Available at: [Link]

  • Google Patents. (2012). US8313450B2 - Nanochannel delivery device.
  • Google Patents. (2016). US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • MDPI. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Available at: [Link]

  • PubMed Central (PMC). (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). Isonicotinamide,2-chloro-. Available at: [Link]

  • Royal Society of Chemistry. (2019). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Available at: [Link]

  • Lemmerer, A., et al. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • MDPI. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Available at: [Link]

  • PubMed Central (PMC). (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. Available at: [Link]

  • MDPI. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Available at: [Link]

  • Respiratory Therapy Magazine. (2019). Two New Drugs Finally Hit 'Undruggable' Lung Cancer Target, Providing Hope for Treatments. Available at: [Link]

  • ResearchGate. (2011). Four different synthons present in nicotinamide (a) and isonicotinamide (b) co-crystals with 3,5-pyrazole dicarboxylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-N-(4-methylbenzyl)isonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ISO-CN-004 Subject: Improving Yield & Purity of 2-Chloroisonicotinamide Derivatives

Executive Summary

You are experiencing low yields in the synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide . This reaction involves coupling 2-chloroisonicotinic acid (an electron-deficient, deactivated acid) with 4-methylbenzylamine (a nucleophilic primary amine).

The Core Problem: This specific scaffold presents a "Pick Your Poison" dilemma:

  • Deactivation: The electron-withdrawing chlorine and pyridine nitrogen make the C4-carboxylic acid difficult to activate, often leading to incomplete conversion with standard carbodiimides (EDC/DCC).

  • Side Reactivity: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ). If you heat the reaction to force the coupling, the amine may attack the chlorine instead of the carbonyl, creating a regioisomer impurity.
    

This guide provides a validated T3P (Propylphosphonic Anhydride) protocol to solve both issues simultaneously, replacing legacy Acid Chloride or HATU methods.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your specific failure mode using the decision tree below.

ReactionTroubleshooting Start Identify Failure Mode CheckLCMS Check LCMS/TLC of Crude Start->CheckLCMS ResultSM Starting Material Remains (Low Conversion) CheckLCMS->ResultSM Acid not activating ResultImpurity New Spot/Peak (+ Product) (Side Reaction) CheckLCMS->ResultImpurity SNAr or Dimerization ResultLoss Clean Crude -> Low Isolated Yield (Workup Loss) CheckLCMS->ResultLoss Product washing away Sol_Activation Switch to T3P Reagent (Stronger Activation) ResultSM->Sol_Activation Sol_Temp Lower Temp (<25°C) Avoid Excess Amine ResultImpurity->Sol_Temp Sol_pH Adjust Extraction pH (Pyridine amphoterism) ResultLoss->Sol_pH

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in pyridine amide couplings.

Module 2: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Why this works: T3P (Propylphosphonic anhydride) is highly selective. It activates the carboxylic acid rapidly without requiring high heat, preventing the


 side reaction at the 2-Cl position. Its byproducts are water-soluble, simplifying purification [1].[1]

Reagents:

  • 2-Chloroisonicotinic acid (1.0 equiv)

  • 4-Methylbenzylamine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Charge 2-chloroisonicotinic acid (1.0 eq) and Base (3.0 eq) into the flask with EtOAc (10 volumes). Stir at 0°C for 10 mins.

  • Activation: Add T3P solution (1.5 eq) dropwise. Do not add the amine yet. Stir for 20 minutes at 0°C to form the active ester.

    • Note: Pre-activation prevents the amine from reacting with T3P directly.

  • Coupling: Add 4-methylbenzylamine (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.

    • Critical:Do not heat above 40°C. Higher temperatures trigger the displacement of the chlorine atom by the amine [2].

  • Completion: Reaction is usually complete within 2-4 hours.

Protocol B: Acid Chloride (Legacy/Backup)

Use only if: T3P is unavailable. This method is riskier due to the instability of pyridine acid chlorides.

  • Suspend acid in DCM (dry). Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at RT until gas evolution ceases (1-2 hrs). Do not reflux.

  • Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions).

  • Redissolve residue in DCM and add amine (1.1 eq) + Et3N (2.0 eq) at 0°C.

Module 3: Workup & Purification Strategy

The product, 2-Chloro-N-(4-methylbenzyl)isonicotinamide , contains a basic pyridine nitrogen and a lipophilic benzyl group. We exploit this for a "self-purifying" workup.

The "Wash-Away" Purification Protocol
StepWash SolutionPurposeMechanism
1 1M HCl (Cold) Remove unreacted Amine & Pyridine/DIPEAThe product is a weak base (pyridine pKa ~2-3 due to Cl). The amine reactant is a strong base (pKa ~9). Mild acid removes the amine reactant without extracting the product.
2 Sat. NaHCO3 Remove unreacted AcidDeprotonates any residual isonicotinic acid, pulling it into the aqueous layer.
3 Water/Brine Remove T3P byproductsT3P byproducts are highly water-soluble phosphates.

Critical Warning on Step 1: Do not use strong acid (6M HCl) or large volumes, as you might protonate the pyridine ring of your product and lose it to the aqueous layer. Keep pH ~3-4 during the first wash.

WorkupFlow Reaction Reaction Mixture (EtOAc) Wash1 Wash 1: 0.5M HCl Reaction->Wash1 Aq Phase: Amine Salts Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Org Phase: Product + Acid Wash3 Wash 3: Brine Wash2->Wash3 Org Phase: Product Waste Waste Wash2->Waste Aq Phase: Unreacted Acid Dry Dry (Na2SO4) & Evaporate Wash3->Dry Pure Product

Figure 2: Sequential wash protocol to isolate the target amide without chromatography.

Frequently Asked Questions (FAQ)

Q: Why not use HATU? It works for everything else. A: HATU is excellent but often requires chromatography to remove the tetramethylurea byproducts. For pyridines, HATU can sometimes lead to guanidinium side products if the activation is slow. T3P offers a cleaner profile for this specific electron-deficient acid [1].

Q: My product has a new impurity spot just below the product on TLC. What is it? A: This is likely the


 byproduct  where the amine displaced the chlorine at the 2-position. This happens if you heated the reaction or used a large excess of amine. This impurity is very difficult to separate. Prevention is the only cure:  Keep T < 25°C.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  It is not recommended. 

often requires reflux to form the acid chloride effectively, which increases the risk of the

side reaction or degradation of the pyridine ring. Oxalyl chloride works at lower temperatures.

Q: The product is not precipitating. How do I crystallize it? A: The 4-methylbenzyl group adds significant lipophilicity. Try a solvent swap: dissolve the crude oil in a minimum amount of hot Ethyl Acetate, then slowly add Hexanes or Heptane until cloudy. Cool to 4°C.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on 2-chloropyridine reactivity and

    
     risks). 
    
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

2-Chloro-N-(4-methylbenzyl)isonicotinamide stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7]

2-Chloro-N-(4-methylbenzyl)isonicotinamide is a bifunctional building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its utility lies in its dual reactivity:

  • The 2-Chloropyridine Motif: An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).[1][2][3]
    
  • The Amide Linker: A hydrogen-bond donor/acceptor site critical for protein-ligand binding interactions.[1][2][3]

Core Stability Challenge: The molecule possesses a "push-pull" instability.[1][2][3] The electron-deficient pyridine ring activates the chlorine atom for displacement, but this same electron deficiency makes the amide bond susceptible to hydrolytic cleavage under basic conditions often required for downstream coupling reactions.[1]

Critical Degradation Pathways (Mechanism of Action)

To troubleshoot effectively, one must understand the causality of degradation. The following diagram illustrates the three primary failure modes for this compound.

DegradationPathways Parent Parent Compound (2-Chloro-N-(4-methylbenzyl) isonicotinamide) Hydrolysis Hydrolysis Product (2-Chloroisonicotinic acid + 4-Methylbenzylamine) Parent->Hydrolysis Strong Acid/Base (pH < 3 or > 10) H2O present SNAr SNAr Adduct (2-Alkoxy/Aminopyridine) Parent->SNAr Nucleophilic Solvents (MeOH, EtOH, Amines) Heat > 60°C Oxidation N-Oxide / Benzylic Oxidation (Yellowing) Parent->Oxidation UV Light / Peroxides Long-term air exposure

Figure 1: Primary degradation pathways.[2] The 2-position chlorine activates the ring, increasing susceptibility to both nucleophilic attack and amide hydrolysis.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific scenarios reported by users in drug discovery workflows.

Scenario A: Solution Stability & Storage

Q: "I stored a 10 mM stock solution in DMSO at 4°C. After two weeks, LC-MS shows a new peak at [M-149]. What happened?"

Diagnosis: Amide Hydrolysis. [1][2][3][4]

  • Mechanism: DMSO is hygroscopic.[2][3] Over time, it absorbs atmospheric water.[3] Even trace water, combined with the slightly basic nature of the pyridine ring (or residual base from synthesis), can catalyze the cleavage of the amide bond.

  • The Peak: The mass loss corresponds to the cleavage of the 4-methylbenzylamine group.[1]

  • Corrective Action:

    • Solvent Switch: Use anhydrous DMSO stored over molecular sieves.[2][3]

    • Aliquot: Do not freeze-thaw the master stock. Create single-use aliquots.

    • Alternative: Store as a solid until immediately before use.

Q: "My compound turned from white to faint yellow after sitting on the bench for 3 days. Is it still usable?"

Diagnosis: Photo-oxidation / N-Oxide formation. [1][2]

  • Mechanism: Pyridine derivatives are photosensitive.[2][3] UV light can induce the formation of Pyridine-N-oxides or radical oxidation at the benzylic position (4-methyl group).[1][2]

  • Risk Assessment: If the yellowing is faint, purity is likely >98%.[3] Check via NMR.[2][3][5] If the benzylic position has oxidized to an aldehyde, it will interfere with amine couplings.[3]

  • Corrective Action: Store in amber vials wrapped in foil.

Scenario B: Reaction Failures (Synthetic Chemistry)

Q: "I am trying to run a Suzuki coupling on the Chlorine, but I'm getting low yields and high amounts of 2-chloroisonicotinic acid."

Diagnosis: Base-Mediated Hydrolysis. [1][2]

  • Mechanism: You are likely using a strong base (e.g.,

    
    , 
    
    
    
    ) or high temperatures (>100°C) in an aqueous solvent mixture.[3] The electron-deficient pyridine ring makes the exocyclic amide carbonyl highly electrophilic, leading to rapid hydrolysis before the Pd-catalyst can engage the Chlorine.[1]
  • Solution:

    • Switch Base: Use milder, anhydrous bases like

      
       or 
      
      
      
      .[3]
    • Solvent: Switch to anhydrous conditions (e.g., Dioxane/Toluene) rather than aqueous mixtures.

Q: "I tried to displace the Chlorine with a primary amine using heat, but I see multiple spots on TLC."

Diagnosis: Competitive Transamidation.

  • Mechanism: While you intend to perform

    
     at the 2-position, the incoming amine can also attack the amide carbonyl, displacing the 4-methylbenzylamine linker (Transamidation).[1]
    
  • Solution:

    • Catalysis: Use Buchwald-Hartwig conditions (Pd-catalyzed) at lower temperatures rather than thermal

      
       to favor the C-N coupling over the carbonyl attack.
      

Standardized Protocols

Protocol 4.1: Solvent Compatibility Matrix

Use this table to select solvents for storage and reactions.

SolventSuitabilityRisk FactorRecommendation
DMSO (Anhydrous) HighHygroscopicityBest for biological assays.[1][2] Store aliquots at -20°C.
Methanol / Ethanol LowNucleophilic AttackAvoid heating. Solvent can displace Cl at >60°C (

).[2][3]
Water / PBS PoorSolubility / HydrolysisInsoluble.[2][3] Hydrolysis risk at pH > 8 or < 4.[2][3]
DCM / Chloroform HighAcid TraceGood for short-term handling.[1][2][3] Avoid long-term storage (HCl formation).[1][2][3]
DMF MediumDecompositionCan decompose to dimethylamine at high T, reacting with Cl-position.[1][2][3]
Protocol 4.2: QC Check for Degradation (HPLC Method)

Run this method if purity is .[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine core) and 210 nm (Amide).[2][3]

  • Markers:

    • RT ~ 1.0 min: 4-Methylbenzylamine (Hydrolysis fragment).

    • RT ~ 2.5 min: 2-Chloroisonicotinic acid (Hydrolysis fragment).

    • RT ~ 5.5 min: Intact Parent Compound.

References & Authority

  • PubChem Compound Summary. (2025). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (Analogous Structure). National Center for Biotechnology Information.[2][3] Link[2]

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[2][3] (Discussion on Nucleophilic Aromatic Substitution in electron-deficient heterocycles). Springer.[2][3]

  • Li, J. J. (2014).[2][3] Name Reactions and Reagents in Organic Synthesis. (Reference for Suzuki/Buchwald coupling conditions on chloropyridines). Wiley.[2][3]

  • BenchChem Protocols. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.[3][6]Link[2]

  • Moore, J. M., et al. (2017).[3] N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH.[1][2][3][7][8] Acta Crystallographica Section C. (Structural insights on benzyl-nicotinamide stability). Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

troubleshooting 2-Chloro-N-(4-methylbenzyl)isonicotinamide assay variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(4-methylbenzyl)isonicotinamide Assay Optimization

Topic: Troubleshooting Assay Variability & Instability Compound ID: 2-Chloro-N-(4-methylbenzyl)isonicotinamide (Scaffold: Chloropyridine Carboxamide) Primary Application: Small molecule inhibition (Kinases, Sirtuins, P2X7, NNMT)[1]

Executive Summary: The "Hidden" Variables

As a Senior Application Scientist, I frequently encounter researchers struggling with 2-Chloro-N-(4-methylbenzyl)isonicotinamide . While this scaffold is a robust starting point for medicinal chemistry, it possesses specific physicochemical liabilities that manifest as "random" assay noise.[1]

The variability you are seeing is likely not random .[1] It stems from three specific mechanistic failures:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-chloro substituent is reactive toward thiols (DTT/BME) often found in assay buffers.[1]
    
  • Micro-Precipitation: The hydrophobic 4-methylbenzyl tail drives aggregation in aqueous buffers before visible turbidity occurs.[1]

  • Metal Chelation: The pyridine nitrogen can sequester catalytic metals (

    
    , 
    
    
    
    ), creating false positives in metalloenzyme assays.

Part 1: Troubleshooting Chemical Instability (The "Phantom Potency" Effect)

Symptom: Your


 shifts significantly depending on how long the compound sits in the assay buffer, or when you change buffer batches.

Root Cause: This molecule contains a 2-chloropyridine core.[1] The pyridine ring is electron-deficient, making the carbon at position 2 (attached to the chlorine) susceptible to nucleophilic attack. If your assay buffer contains reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol , the thiol group will displace the chlorine atom over time.

Result: You are no longer testing 2-Chloro-N-(4-methylbenzyl)isonicotinamide. You are testing a thio-ether adduct with completely different binding properties.

Mechanism of Failure (Visualization)

SNAr_Reaction Compound 2-Chloro-N-(4-methylbenzyl) isonicotinamide Intermediate Meisenheimer Complex Compound->Intermediate Nucleophilic Attack (Slow) Buffer Assay Buffer (Contains DTT/SH-) Buffer->Intermediate Donates R-S⁻ Product Thio-Adduct (Inactive/Altered) Intermediate->Product Elimination Chloride Cl- Leaving Group Intermediate->Chloride

Figure 1: Mechanism of DTT-mediated degradation.[1] The electron-poor pyridine ring facilitates the displacement of the chlorine atom by thiols, altering the pharmacophore.

Corrective Protocol: The "Thiol-Free" Validation

To confirm if this is your issue, perform the following stability test:

  • Prepare Two Buffers:

    • Buffer A: Standard Assay Buffer (with DTT).

    • Buffer B: Modified Buffer (Replace DTT with TCEP ). Note: TCEP (Tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and will not react with the chloropyridine.

  • Incubation: Incubate the compound (at 10 µM) in both buffers for 0, 1, and 4 hours at RT.

  • LC-MS Check: Inject samples into LC-MS.

    • Failure Mode: In Buffer A, you will see a mass shift of +152 Da (DTT adduct) or similar, corresponding to the loss of Cl (-35.5) and gain of the thiol.

    • Success: Compound mass remains stable in Buffer B.[1]

Recommendation: Switch to TCEP for all assays involving this scaffold, or prepare DTT-containing buffers immediately prior to use and minimize incubation times.

Part 2: Solving Solubility & "Crash Out"

Symptom: Low reproducibility between technical replicates; "flat" dose-response curves at high concentrations.[1]

Root Cause: The 4-methylbenzyl group adds significant lipophilicity (


).[1] While soluble in DMSO, the compound likely undergoes rapid micro-precipitation  when diluted directly into aqueous buffer, especially if the "intermediate dilution" step is skipped.
Data: Solubility Limits (Estimated)
Solvent SystemSolubility Limit (Approx.)Risk Level
100% DMSO > 50 mMLow
PBS (pH 7.4) < 10 µMCritical
PBS + 0.1% BSA ~ 50 µMModerate
PBS + 5% DMSO ~ 100 µMLow
Corrective Protocol: The 3-Step Serial Dilution

Do NOT pipette 100% DMSO stock directly into the assay well (the "shock" precipitation method). Use this intermediate step protocol:

  • Step 1 (Master Stock): Dissolve powder in 100% DMSO to 10 mM.

  • Step 2 (Intermediate Plate): Perform your serial dilutions in 100% DMSO first.

    • Why? This ensures accurate pipetting of the compound while it is fully soluble.

  • Step 3 (Pre-Dilution): Transfer 1 µL of the DMSO series into 19 µL of Assay Buffer in a separate "pre-dilution" plate. Mix well.

    • Result: This creates a 5% DMSO intermediate.[1] The high DMSO content locally stabilizes the compound during the transition.

  • Step 4 (Final Assay): Transfer 5 µL from the Pre-Dilution plate to your 45 µL Assay plate.

    • Final Concentration: 0.5% DMSO (tolerable for most cells/enzymes).[1]

Part 3: Metal Chelation Interference

Symptom: The compound appears to inhibit metalloenzymes (e.g., MMPs, HDACs) but loses activity when the enzyme concentration is increased.

Root Cause: The pyridine nitrogen (in the isonicotinamide core) is a weak Lewis base. However, in the absence of steric hindrance, it can coordinate with


 or 

in the active site or in solution.

Diagnostic Experiment:

  • Run the assay with the standard metal concentration.

  • Run the assay with 10x Metal Concentration (e.g., if using 1 mM

    
    , try 10 mM).
    
  • Analysis: If the

    
     increases linearly with the metal concentration, your compound is acting as a chelator, not a specific inhibitor.
    

FAQ: Frequently Asked Questions

Q: Can I use this compound in cellular assays (e.g., HUVEC, HEK293)? A: Yes, but you must control for the "Serum Effect." The hydrophobic benzyl tail binds heavily to Albumin (BSA/FBS).

  • Adjustment: If your biochemical

    
     is 100 nM, expect your cellular 
    
    
    
    to be 1–5 µM in 10% FBS. Run a "Serum Shift" assay (measure potency in 1% vs 10% FBS) to quantify this loss.[1]

Q: I see two peaks in my HPLC purity check. Is the compound impure? A: Not necessarily.[1] Isonicotinamide derivatives are prone to Rotamerism .[1] The amide bond has restricted rotation.

  • Test: Run the HPLC column at 40°C or 50°C. If the two peaks merge into one sharp peak, they are rotamers (conformational isomers) and the compound is pure. If they remain separate, it is a chemical impurity (likely the hydrolyzed acid).

Q: Why does the solid compound look different in the new batch (fluffy vs. crystalline)? A: This class of molecules is highly polymorphic .

  • Impact: Different crystal forms dissolve at different rates.[1] Always sonicate the DMSO stock for 10 minutes, even if it looks dissolved, to ensure no micro-crystals remain which could act as nucleation sites for precipitation.

References

  • Thiol Reactivity of Chloropyridines

    • Title: Nucleophilic substitution of chloropyridines: Kinetics and mechanisms.[1]

    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the susceptibility of the 2-chloro-pyridine scaffold to by thiols (DTT).
    • Link: (See Chemical Properties/Reactivity section).[1]

  • Solubility of Nicotinamide/Isonicotinamide Derivatives

    • Title: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.[1][2]

    • Source:Crystal Growth & Design (via NSF Public Access).[1]

    • Relevance: Details the polymorphism and solubility challenges inherent to the isonicotinamide scaffold.
    • Link:[1]

  • DMSO Tolerance & Assay Interference

    • Title: Unexpected low-dose toxicity of the universal solvent DMSO.[1]

    • Source:Neuroscience Letters (PubMed).[1]

    • Relevance: Critical for understanding DMSO limits in cell-based assays when using hydrophobic probes.[1]

    • Link:

  • Metal Chelation by Pyridines

    • Title: Aqua-bis(isonicotinamide-κN)bis-(4-methyl-benzoato)-cadmium(II).[1][3]

    • Source:Acta Crystallographica (NCBI).[1]

    • Relevance: Provides structural proof of isonicotinamide nitrogen coordinating with metal centers ( , analog for ).
    • Link:[1]

Sources

reducing cytotoxicity of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cytotoxicity Mitigation for 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Executive Summary: The Isonicotinamide Scaffold Challenge

As a researcher working with 2-Chloro-N-(4-methylbenzyl)isonicotinamide , you are dealing with a compound belonging to the isonicotinamide (pyridine-4-carboxamide) class. This scaffold is pharmacologically privileged but presents distinct cytotoxic challenges.

Based on structure-activity relationships (SAR), the primary mechanism of cytotoxicity for isonicotinamide derivatives is often on-target inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. This leads to profound NAD+ depletion, ATP collapse, and subsequent cell death. Secondary mechanisms may include off-target metal chelation (due to the pyridine nitrogen and amide oxygen) or solubility-driven precipitation (due to the lipophilic 4-methylbenzyl group).

This guide provides a diagnostic framework to identify the specific cause of toxicity in your model and protocols to mitigate it without compromising your experimental goals.

Diagnostic Troubleshooting & FAQs

Q1: My cells are showing acute toxicity within 24-48 hours. Is this a non-specific chemical effect or a biological mechanism?

Diagnosis: The timing and nature of cell death are critical indicators.

  • Rapid Necrosis (<4 hours): Likely non-specific membrane disruption or precipitation on the cell monolayer. The lipophilic benzyl group can act as a detergent at high concentrations (>50 µM).

  • Delayed Apoptosis/Cell Death (24-72 hours): Likely mechanism-based toxicity , specifically NAD+ depletion . NAMPT inhibitors (like FK866) typically require several cell cycles to deplete intracellular NAD+ pools before toxicity manifests.

Action: Perform a Time-Course Viability Assay . If toxicity is delayed, it strongly suggests an NAD+-dependent mechanism.

Q2: How can I confirm if the cytotoxicity is caused by NAMPT inhibition (NAD+ depletion)?

The "Rescue" Experiment: This is the gold-standard validation. If your compound targets NAMPT, the toxicity is due to the inability of the cell to recycle Nicotinamide (NAM) into NAD+. However, cells can alternatively synthesize NAD+ from Nicotinic Acid (NA) via the Preiss-Handler pathway (independent of NAMPT).

Solution: Supplement your media with 10–100 µM Nicotinic Acid (NA) or 1 mM Nicotinamide (NAM) .

  • Result A (Full Rescue): Cell viability is restored. The toxicity is on-target (NAMPT inhibition) and is a direct consequence of the compound's mechanism.

  • Result B (No Rescue): Toxicity is off-target (e.g., oxidative stress, metal chelation, or non-specific binding).

Q3: The compound precipitates in the media. How do I improve solubility without increasing DMSO toxicity?

The Solubility Challenge: The 2-chloro and 4-methylbenzyl groups significantly increase lipophilicity (LogP > 2.5) compared to the parent isonicotinamide. Standard DMSO stocks (10 mM) may crash out when diluted into aqueous media.

Solution:

  • Complexation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Pre-complexing the compound with 10-20% HP-β-CD in the stock solution can prevent microprecipitation in the well.

  • Step-Down Dilution: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate in culture media (ensure rapid mixing) before adding to cells.

Experimental Protocols

Protocol A: The NAD+ Rescue Validation Assay

Determine if cytotoxicity is NAD+-dependent.

Materials:

  • Target Cells (e.g., HeLa, HepG2).

  • 2-Chloro-N-(4-methylbenzyl)isonicotinamide (Test Compound).

  • Nicotinic Acid (NA) (Sigma-Aldrich, Cat# N0761).

  • Cell Viability Reagent (e.g., CellTiter-Glo® or MTT).

Step-by-Step:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) and incubate overnight.

  • Preparation:

    • Prepare a dose-response of the Test Compound (e.g., 0.1 nM to 10 µM).

    • Prepare a Rescue Media containing 10 µM Nicotinic Acid .

  • Treatment:

    • Group 1 (Control): Media + DMSO only.

    • Group 2 (Test): Media + Test Compound Dose Response.

    • Group 3 (Rescue): Rescue Media (with NA) + Test Compound Dose Response.

  • Incubation: Incubate for 72 hours (critical for NAD+ depletion effects).

  • Readout: Measure viability.

Data Interpretation:

ObservationConclusionRecommendation
Toxicity in Group 2 & Group 3 Off-target toxicity (e.g., ROS, off-target kinase).Reduce dose; Check solubility; Add antioxidants (NAC).
Toxicity in Group 2, Viability in Group 3 On-target NAMPT inhibition (NAD+ depletion).Toxicity is mechanism-based. Use NA to maintain viability if studying non-metabolic endpoints.
Protocol B: Metal Chelation Check

Rule out off-target metallo-enzyme inhibition.

The pyridine nitrogen and amide oxygen can form a bidentate chelate with divalent metals (Zn²⁺, Fe²⁺), potentially inhibiting metallo-enzymes (e.g., Histone Demethylases, HDACs).

Step-by-Step:

  • Perform a viability assay with and without 10 µM ZnCl₂ or FeSO₄ supplementation.

  • If metal supplementation shifts the IC50 (reduces potency/toxicity), the compound is acting as a chelator.

Mechanistic Visualization

The following diagram illustrates the NAD+ salvage pathway and the specific intervention points for your compound and the rescue strategy.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Blocked by Inhibitor NA Nicotinic Acid (NA) (Rescue Agent) NAMN Nicotinic Acid Mononucleotide (NaMN) NA->NAMN Rescue Pathway (Bypasses NAMPT) NAD NAD+ NMN->NAD NMNAT NAMN->NAD NMNAT NAMPT NAMPT (Target Enzyme) NAPRT NAPRT (Preiss-Handler) NMNAT NMNAT Inhibitor 2-Chloro-N-(4-methylbenzyl) isonicotinamide Inhibitor->NAMPT Inhibits

Figure 1: Mechanism of Action & Rescue Strategy. The diagram shows the inhibition of NAMPT by the isonicotinamide derivative, blocking the conversion of NAM to NMN. Supplementation with Nicotinic Acid (NA) activates the parallel Preiss-Handler pathway (via NAPRT), bypassing the blockade and restoring NAD+ levels.

References

  • Galli, M., et al. (2013). "Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors." ChemMedChem, 8(11), 1835-1840. Link

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 63(21), 7436-7442. Link

  • Watson, M., et al. (2009). "The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors." Molecular and Cellular Biology, 29(21), 5872-5888. Link

  • Olesen, U.H., et al. (2008). "Anticancer agent CHS-828 inhibits cellular synthesis of NAD." Biochemical and Biophysical Research Communications, 367(4), 799-804. Link

  • Meanwell, N.A. (2011). "The influence of nitrogen heterocycles on the physicochemical and pharmacological properties of drug molecules." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Technical Support Center: Solubilization Strategies for 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aqueous Solubility & Formulation Target Molecule: 2-Chloro-N-(4-methylbenzyl)isonicotinamide Cas No (Related): 100859-84-5 (Core scaffold reference: 2-Chloroisonicotinamide) Document ID: TS-SOL-2CMI-001

The Physicochemical Barrier: Why is this difficult?

Before attempting a protocol, it is critical to understand why this molecule resists aqueous solution. 2-Chloro-N-(4-methylbenzyl)isonicotinamide presents a classic "Brick Dust" profile in medicinal chemistry.

  • High Lattice Energy: The isonicotinamide core, combined with the amide linker and benzyl ring, facilitates strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding. This results in a high melting point (likely >160°C based on analogues), meaning the energy required to break the crystal lattice is high.
  • The "pKa Trap": Many researchers attempt to solubilize pyridine-based compounds by adding acid (lowering pH). Do not rely on this. The 2-chloro substituent is electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen (pKa < 2.0). To protonate this molecule enough for solubility, you would need a pH close to 1.0, which is incompatible with most biological assays.

  • Lipophilicity: The N-(4-methylbenzyl) group adds significant hydrophobicity (LogP > 3.0 estimated), driving the molecule to aggregate in water.

Standard Solubilization Protocols

Method A: The "Co-Solvent Spike" (For Acute Assays)

Best for: High-throughput screening, short-term cellular assays.

The Golden Rule: Never add solid compound directly to water. Always create a concentrated organic stock first.

ComponentRoleFinal Concentration (Rec.)
DMSO Primary Solvent (Stock)1% - 10% (Assay dependent)
PEG 300 Co-solvent / Dispersant30% - 40%
Tween 80 Surfactant (Prevents aggregation)1% - 5%
Saline/PBS Aqueous BufferRemainder

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM . Vortex until completely clear. Slight warming (37°C) is acceptable.

  • Intermediate Mix: Add the required amount of PEG 300 to the DMSO stock before adding water. Vortex.

  • Surfactant Addition: Add Tween 80. Vortex again.

  • Aqueous Spike: Slowly add the warm Saline/PBS to the mixture while vortexing. Do not add the mixture to the saline; add saline to the mixture to maintain solubility equilibrium.

Method B: The Cyclodextrin Complex (For In Vivo / Long-term)

Best for: Animal studies, long-duration incubation, preventing "crash out."

Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutyl ether-

-cyclodextrin (SBE-

-CD) encapsulates the lipophilic benzyl tail, shielding it from water.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water. Filter sterilize (0.22 
    
    
    
    m).
  • Dissolve Compound: Dissolve compound in 100% DMSO (e.g., 20 mg/mL).

  • Complexation: Add the DMSO stock dropwise to the 20% Cyclodextrin solution with constant agitation.

    • Target Ratio: 5-10% DMSO / 90-95% Cyclodextrin Vehicle.

  • Sonication: Sonicate in a water bath at 40°C for 10–20 minutes. The solution should turn from cloudy to clear.

Troubleshooting Workflow (Decision Logic)

If you encounter precipitation, follow this logic gate to identify the failure point.

SolubilityLogic Start Start: Solid Compound DMSO_Stock Dissolve in 100% DMSO (Target: 10-50mM) Start->DMSO_Stock Check_Clear Is Stock Clear? DMSO_Stock->Check_Clear Warm_Sonicate Warm (37°C) & Sonicate Check_Clear->Warm_Sonicate No (Cloudy) Dilution Dilute into Aqueous Buffer Check_Clear->Dilution Yes Fail_Conc Reduce Stock Conc. or Change Solvent (DMA) Check_Clear->Fail_Conc Still Cloudy Warm_Sonicate->Check_Clear Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Assay Precipitation->Success No (Clear) Fail_Method Switch to Method B (Cyclodextrin) Precipitation->Fail_Method Yes (Cloudy/Crystals)

Figure 1: Decision tree for troubleshooting solubility issues during stock preparation and dilution.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to dissolve the compound since it has a pyridine ring? A: No. While unsubstituted pyridine is basic (pKa ~5.2), the chlorine atom at the 2-position is electron-withdrawing, lowering the pKa significantly (likely < 2.0). You would need a highly acidic solution (pH 1-2) to protonate it, which is toxic to cells. Rely on co-solvents (DMSO/PEG) rather than pH adjustment.

Q2: The solution looks clear, but my assay results are variable. Why? A: You may be experiencing "microprecipitation." The compound might form non-visible aggregates that scatter light poorly but reduce the effective free drug concentration.

  • Verification: Centrifuge a sample of your dosing solution at 13,000 rpm for 10 minutes. Analyze the supernatant by HPLC. If the concentration drops, the compound has crashed out.

Q3: Is this compound stable in DMSO? A: Generally, yes. Amides and chloropyridines are stable in DMSO at room temperature. However, avoid repeated freeze-thaw cycles which can introduce moisture. Water in DMSO drastically reduces the solubility of this specific lipophilic compound. Store aliquots at -20°C or -80°C.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative for the stock solution, but it is more volatile and often has lower solubilizing power for "brick dust" molecules compared to DMSO. If using ethanol, ensure your tubes are sealed tightly to prevent evaporation-induced precipitation.

References

  • MedChemExpress. Isonicotinamide Solubility & Formulation Protocols. Retrieved from MedChemExpress.com. Link

  • PubChem. 2-Chloroisonicotinamide Compound Summary. National Library of Medicine. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for pyridine amide solubility principles).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

common pitfalls in 2-Chloro-N-(4-methylbenzyl)isonicotinamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(4-methylbenzyl)isonicotinamide

Status: Operational Ticket ID: #TCH-ISO-2CL-MB Subject: Optimization of Synthesis, Purification, and Assay Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the technical challenges associated with 2-Chloro-N-(4-methylbenzyl)isonicotinamide . While this compound is a standard isonicotinamide derivative often used as a scaffold for NAMPT inhibitors or antitubercular agents, the 2-chloro-pyridine moiety introduces specific reactivity and solubility pitfalls that often lead to experimental failure.

This support documentation is divided into three modules: Synthesis , Purification , and Biological Application .

Module 1: Synthesis & Production

Core Issue: The "Over-Reaction" Trap (


 Displacement)
Q: My yield is low, and LC-MS shows a byproduct with mass [M+H]+ = 254.1 (approx). What is happening?

A: You are likely experiencing Nucleophilic Aromatic Substitution (


) .
The 2-chloro substituent on the isonicotinic ring is electron-deficient, making it susceptible to attack by nucleophiles. If you use high temperatures or a large excess of 4-methylbenzylamine  (a potent nucleophile), the amine will not only form the amide bond but also displace the chlorine atom at the 2-position.
  • The Mechanism:

    • Desired Path: Amine attacks Carbonyl

      
       Amide (Product).
      
    • Undesired Path: Amine attacks C-2 of Pyridine

      
       2-amino-N-(4-methylbenzyl)isonicotinamide (Byproduct).
      

Troubleshooting Protocol:

  • Temperature Control: If using Acid Chloride activation (Oxalyl chloride/SOCl₂), keep the coupling step at 0°C to -10°C . Do not reflux the coupling step.

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the amine. Do not use the amine as a base scavenger; use a non-nucleophilic base like DIPEA or TEA .

  • Alternative Coupling: Switch to HATU or EDC/HOBt at room temperature. These reagents activate the carboxylic acid under milder conditions, reducing the energy available for the

    
     side reaction.
    

SynthesisPathways Start 2-Chloroisonicotinic Acid + 4-Methylbenzylamine Activation Activation (SOCl2 or HATU) Start->Activation Desired Target Product (Amide Formation) Activation->Desired  Low Temp / 1.1 eq Amine SideRxn Byproduct (SNAr Cl-Displacement) Activation->SideRxn  High Temp / Excess Amine

Figure 1: Competing reaction pathways. High thermal energy or excess nucleophile favors the irreversible loss of the chlorine "handle."

Module 2: Purification & Characterization

Core Issue: The "Ghost" Impurities

Q: The NMR spectrum shows split peaks/broadening. Is my product impure?

A: Not necessarily. This is likely Rotameric Broadening . Amide bonds have partial double-bond character, restricting rotation. In isonicotinamides, this effect can be pronounced, especially in bulky solvents like DMSO-


.
  • Verification: Run the NMR at 50°C - 60°C . If the split peaks coalesce into sharp singlets, it is a single pure compound (rotamers), not a mixture of impurities.

Q: The compound streaks on silica gel columns. How do I fix this?

A: The pyridine nitrogen is basic and interacts with the acidic silanols on silica gel.

  • The Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the acidic sites on the silica, allowing the pyridine compound to elute as a tight band.

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Recommendation
Water < 0.1 mg/mLInsoluble. Do not use for stock solutions.
DMSO > 50 mg/mLExcellent. Preferred for biological stocks.
Ethanol ~ 10 mg/mLModerate. Good for recrystallization.
DCM > 20 mg/mLGood. Standard for extraction/chromatography.

Module 3: Biological Assays

Core Issue: Precipitation & Stability

Q: The compound precipitates when added to cell culture media.

A: This is the "DMSO Shock" phenomenon. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the hydrophobic "4-methylbenzyl" tail causes immediate crashing out before dispersion occurs.

  • Protocol Adjustment:

    • Perform an intermediate dilution in culture media without serum (serum proteins can sometimes bind non-specifically, but serum-free dispersion is a better check for true solubility).

    • Vortex the intermediate dilution immediately.

    • Limit final DMSO concentration to 0.1% .

Q: Is the 2-Chloro group stable in assay buffers?

A: Generally, yes, but avoid strong acidic buffers (pH < 4) for prolonged periods. While the amide bond is robust, the 2-chloro-pyridine ring can slowly hydrolyze to 2-hydroxy-isonicotinamide (2-pyridone form) in highly acidic, aqueous environments over days. For standard physiological assays (pH 7.4), it is stable.

References

  • Synthesis of Isonicotinamide Derivatives

    • Reaction Mechanics: The activation of 2-chloropyridine carboxylic acids requires careful temperature control to avoid nucleophilic
    • Source: BenchChem. (2025).[1] Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Link

  • Amide Coupling Pitfalls

    • Methodology: Overviews of coupling reagents (HATU vs. Acid Chlorides) and the risk of racemization or side reactions in electron-deficient systems.
    • Source: HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Link

  • Solubility & Polymorphism

    • Physical Properties: Isonicotinamides are known to form multiple polymorphs and cocrystals, affecting dissolution r
    • Source: National Science Foundation (NSF). (2022).[2] Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Link

  • General Reactivity of 2-Chloropyridines

    • Chemical Data: 2-Chloroisonicotinic acid (CAS 6313-54-8) reactivity profile.[3][4]

    • Source: PubChem. (2025).[4] 2-Chloroisonicotinic acid | C6H4ClNO2.[3][4] Link

Sources

Validation & Comparative

A Comparative Analysis of Novel Nicotinamide Derivatives and Sorafenib in Anti-Angiogenic Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy and Mechanisms of VEGFR-2 Inhibitors

In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of treatment strategies.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a critical target for novel anti-cancer agents.[2] This guide provides a comparative analysis of two recently synthesized nicotinamide-based compounds, designated as Compound 7 and Compound 10 , against the established multi-kinase inhibitor, Sorafenib . The focus is on their relative efficacy in VEGFR-2 inhibition and anti-proliferative activity against colorectal and hepatocellular carcinoma cell lines.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed methodologies to inform future research and development in this domain.

The Central Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the pro-angiogenic effects of VEGF-A.[2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[3] These pathways collectively promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels that tumors require for growth and metastasis.[1][3] Consequently, inhibiting VEGFR-2 signaling is a validated strategy to disrupt tumor blood supply and impede cancer progression.[1]

Mechanisms of Action: A Tale of Two Inhibitor Types

The compounds under review, while both targeting VEGFR-2, exhibit different breadths of activity.

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib is an FDA-approved oral kinase inhibitor that functions through a dual mechanism.[4][5] It not only inhibits receptor tyrosine kinases involved in angiogenesis, such as VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, but also targets the intracellular RAF/MEK/ERK signaling pathway by inhibiting C-RAF, B-RAF, and mutant B-RAF.[4][6] This broad-spectrum activity allows Sorafenib to simultaneously suppress tumor cell proliferation and disrupt the formation of the tumor's blood supply.[4][7]

Novel Nicotinamide Derivatives: Targeted VEGFR-2 Inhibition

The novel nicotinamide derivatives, Compound 7 and Compound 10, were specifically designed based on the essential pharmacophoric features of VEGFR-2 inhibitors.[8] These small molecules are engineered to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[8][9] The core nicotinamide moiety has also been reported to possess both anti-cancer and immunomodulatory properties.[8]

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_responses Cellular Responses VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK Activates VEGF VEGF-A VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Phosphorylates Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAS_RAF_MEK_ERK Inhibits RAF Nicotinamides Nicotinamide Derivatives (Compound 7 & 10) Nicotinamides->VEGFR2 Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration cluster_workflow Experimental Workflow cluster_antiproliferative Anti-Proliferative Assay (MTT) cluster_kinase VEGFR-2 Kinase Assay A1 Seed HCT-116 & HepG2 cells in 96-well plates A2 Treat with compounds (varying concentrations) A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate for 2-4 hours A4->A5 A6 Solubilize formazan with DMSO A5->A6 A7 Measure absorbance at 570 nm A6->A7 A8 Calculate IC50 values A7->A8 B1 Incubate VEGFR-2 enzyme with compounds B2 Add ATP and substrate B1->B2 B3 Initiate kinase reaction B2->B3 B4 Detect substrate phosphorylation (ELISA) B3->B4 B5 Measure signal (e.g., absorbance) B4->B5 B6 Calculate % inhibition B5->B6 B7 Determine IC50 values B6->B7

Caption: Workflow for In Vitro Efficacy Evaluation.

Conclusion and Future Perspectives

This comparative analysis demonstrates that the novel nicotinamide derivatives, particularly Compound 10, represent a promising new class of anti-cancer agents. While Sorafenib currently shows superior anti-proliferative activity in the tested cell lines, the potent and direct VEGFR-2 inhibition exhibited by Compound 10, with an IC50 value comparable to Sorafenib, underscores its potential as a more selective therapeutic. [8][10] The slightly lower cellular potency of the novel compounds compared to their enzymatic inhibition potency may be attributed to factors such as cell membrane permeability or engagement with cellular efflux pumps. Future research should focus on optimizing the structural features of these nicotinamide derivatives to enhance their cellular uptake and anti-proliferative efficacy. In vivo studies using xenograft models are also a critical next step to evaluate the therapeutic potential and pharmacokinetic properties of these compounds in a more complex biological system.

The development of highly selective VEGFR-2 inhibitors, such as the nicotinamide derivatives presented here, holds the promise of more targeted anti-angiogenic therapies with potentially reduced off-target effects compared to multi-kinase inhibitors like Sorafenib.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line: A Pillar in Colorectal Cancer Research. Retrieved from [Link]

  • Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from [Link]

  • Al-Jahdali, H., & Benter, T. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Journal of the National Cancer Institute. Monographs, 2009(40), 79–83.
  • Culture Collections. (n.d.). Cell line profile: Hep-G2. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, June 21).
  • Altogen Labs. (n.d.). HepG2 Xenograft Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Retrieved from [Link]

  • MDPI. (2021, December 20). HepG2 Cell Line. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 4). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. Retrieved from [Link]

  • Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]

  • Taylor & Francis Online. (2012, August 1). Molecular mechanisms of sorafenib action in liver cancer cells. Retrieved from [Link]

  • Grokipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Retrieved from [Link]

  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancement of apoptosis in HCT116 and HepG2 cells by Coix lacryma-jobi var. lacryma-jobi seed extract in combination with sorafenib. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 18). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 18). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Springer. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Digital Commons @ BAU. (2021, April 7). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • DergiPark. (2025, June 10). Evaluation of the cytotoxic effect of Sorafenib on HepG2 cell line in different pH environments. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in liver cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroisonicotinamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

Sources

reproducibility of 2-Chloro-N-(4-methylbenzyl)isonicotinamide results

[1]

Executive Summary: The Imperative of Probe Validation

2-Chloro-N-(4-methylbenzyl)isonicotinamide (CAS: 132222-34-5) represents a class of pyridine-carboxamide scaffolds frequently utilized in medicinal chemistry as intermediates or chemical probes for targets such as Sirtuins (SIRT) , Kinases (e.g., p38 MAPK) , and P2X7 receptors .[1]

Reproducibility in small-molecule research is often compromised not by the biological hypothesis, but by the chemical entity itself.[1] Issues such as cryptic impurities , colloidal aggregation , and solubility-limited bioavailability can generate false-positive or irreproducible data.[1] This guide provides a rigorous, self-validating framework for researchers to benchmark and reproduce results involving this specific compound, ensuring data integrity in drug development workflows.

Part 1: Chemical Identity & Purity Validation

The First Pillar of Reproducibility [1]

Before initiating biological assays, the chemical integrity of the probe must be established.[1] Commercial samples of 2-Chloro-N-(4-methylbenzyl)isonicotinamide often contain synthesis byproducts (e.g., 2-chloroisonicotinic acid or 4-methylbenzylamine) that can act as promiscuous inhibitors.[1]

Structural Verification Protocol
  • Objective: Confirm identity and >95% purity.

  • Methodology:

    • 1H NMR (DMSO-d6): Verify the diagnostic singlet of the amide proton (~9.0-9.5 ppm) and the distinct doublet of the benzylic methylene (~4.5 ppm).[1] The 2-chloro-pyridine protons should appear as distinct doublets/singlets in the aromatic region (7.5-8.5 ppm).[1]

    • LC-MS: Confirm the molecular ion

      
       Da.[1]
      
    • Elemental Analysis: Required if the compound is a salt form (e.g., HCl) to determine stoichiometry.[1]

Impurity Profiling

Common synthetic impurities and their impact:

Impurity Origin Impact on Assay Detection
2-Chloroisonicotinic acid Hydrolysis / Unreacted SM pH alteration, metal chelation LC-MS (Negative mode)
4-Methylbenzylamine Unreacted SM False positives in amine-sensitive assays Ninhydrin stain / LC-MS

| Palladium (Pd) | Cross-coupling catalyst | False positives in redox/kinase assays | ICP-MS |[1]

Part 2: Solubility & Formulation Strategy

The Second Pillar: Bioavailability in vitro

The pyridine-carboxamide core is moderately lipophilic (cLogP ~ 2.5-3.0).[1] Poor solubility leads to precipitation in aqueous buffers, causing "noise" in optical assays (scattering) and variable effective concentrations.[1]

Kinetic Solubility Assessment

Do not rely on calculated solubility.[1]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at RT.

  • Analysis: Filter (0.2 µm) and quantify filtrate via HPLC-UV against a standard curve.

    • Target: >50 µM solubility in assay buffer is required for reliable IC50 determination.[1]

Aggregation "Promiscuity" Check

Many hydrophobic amides form colloidal aggregates that sequester enzymes, leading to false inhibition.[1]

  • Protocol: Measure IC50 in the presence and absence of 0.01% Triton X-100 (or freshly prepared BSA).

    • Result: If IC50 shifts significantly (>3-fold) with detergent, the compound is likely a promiscuous aggregator (PAINS), not a specific inhibitor.[1]

Part 3: Comparative Analysis & Benchmarking

The Third Pillar: Contextual Performance

To validate the specific activity of 2-Chloro-N-(4-methylbenzyl)isonicotinamide, it must be benchmarked against established standards.[1]

Comparison Matrix (Hypothetical Target: Kinase/SIRT)
Feature2-Chloro-N-(4-methylbenzyl)isonicotinamide Standard Reference (e.g., EX-527 / SB203580) Control (Vehicle/Inactive)
Potency (IC50) Variable (typically µM range)High (nM range)N/A
Selectivity Moderate (Check off-targets)High (Validated)N/A
Solubility ModerateHighN/A
Mechanism Competitive/Allosteric (TBD)DefinedInert
Orthogonal Assay Validation

Never rely on a single readout.[1]

  • Primary Assay: Biochemical Inhibition (e.g., Fluorescence Polarization).[1]

  • Secondary Assay: Biophysical Binding (e.g., Surface Plasmon Resonance - SPR or Thermal Shift Assay - TSA).[1]

    • Success Criterion:

      
       from SPR should correlate within 2-fold of 
      
      
      from the biochemical assay.[1]

Part 4: Visualization of Validation Workflow

The following diagram illustrates the critical decision gates for reproducing results with this compound.

ValidationWorkflowStartCompound Acquisition(CAS: 132222-34-5)QCChemical QC(NMR, LC-MS, Purity >95%)Start->QCSolubilitySolubility Check(PBS, 1% DMSO)QC->SolubilityPassFail_QCDiscard / Re-purifyQC->Fail_QCFailAggAggregation Test(+/- 0.01% Triton X-100)Solubility->AggSpecificSpecific Binder?Agg->SpecificAssayPrimary Bioassay(Dose-Response)Specific->AssayNo ShiftFail_AggFlag as PAINS(Non-specific)Specific->Fail_AggIC50 ShiftsOrthoOrthogonal Assay(SPR / TSA)Assay->OrthoActivePublishReproducible Result(Publishable)Ortho->PublishCorrelates

Caption: Decision tree for validating 2-Chloro-N-(4-methylbenzyl)isonicotinamide activity, filtering out chemical artifacts (PAINS) and ensuring target specificity.

Part 5: Experimental Protocols

Protocol A: Synthesis Verification (Reference Standard)

If commercial sources are unreliable, synthesize the standard:

  • Reactants: 2-Chloroisonicotinic acid (1.0 eq) + 4-Methylbenzylamine (1.1 eq).[1]

  • Coupling: Use EDC/HOBt or HATU (1.2 eq) in DMF with DIPEA (3.0 eq).

  • Conditions: Stir at RT for 12h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove amine), sat. NaHCO3 (remove acid), and Brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Expect >80% yield as a white solid.

Protocol B: Thermal Shift Assay (Target Engagement)
  • Mix: Protein (2 µM) + Compound (10-50 µM) + SYPRO Orange (5x) in assay buffer.

  • Run: qPCR machine, ramp 25°C to 95°C at 0.5°C/min.

  • Analyze: Calculate

    
    . A shift (
    
    
    ) indicates direct binding and stabilizes the protein, validating the "hit".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132222-34-5. Retrieved from [Link][1]

  • Baell, J., & Walters, M. A. (2014). Chemical con artists: foil drug discovery.[1] Nature, 513(7519), 481–483.[1] (Seminal work on PAINS and aggregation). Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541.[1] (Guidelines for probe validation). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Retrieved from [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(4-methylbenzyl)isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-N-(4-methylbenzyl)isonicotinamide derivatives. As a Senior Application Scientist, my goal is to synthesize the current understanding of how chemical modifications to this scaffold influence its biological activity, offering insights to guide future research and development in this area. We will explore the synthesis, biological evaluation, and the nuanced effects of structural changes on the potential therapeutic efficacy of these compounds.

Introduction: The Potential of the Isonicotinamide Scaffold

The isonicotinamide core, a pyridine-4-carboxamide, is a privileged scaffold in medicinal chemistry, forming the backbone of various compounds with diverse biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-substituted benzyl group can significantly modulate the physicochemical properties and biological target interactions of these molecules. Specifically, the 2-chloro substituent can influence the electronic distribution of the pyridine ring and provide a potential site for further modification. The N-benzyl group, particularly with substituents like the 4-methyl group, plays a crucial role in defining the molecule's interaction with biological targets, impacting its potency and selectivity.

This guide will focus on elucidating the structure-activity relationships of derivatives based on the 2-Chloro-N-(4-methylbenzyl)isonicotinamide scaffold, with a particular emphasis on their potential as antifungal and anticancer agents, as suggested by preliminary studies on related nicotinamide compounds.[1][2][3][4]

General Synthesis of 2-Chloro-N-(substituted benzyl)isonicotinamide Derivatives

The synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide derivatives and their analogs typically follows a straightforward and robust synthetic route. The key step involves the amidation of a 2-chloroisonicotinoyl chloride with a substituted benzylamine. This method allows for the facile introduction of a wide variety of substituents on the benzyl ring, making it ideal for SAR studies.

A general synthetic pathway is outlined below:

Synthesis A 2-Chloroisonicotinic acid B 2-Chloroisonicotinoyl chloride A->B SOCl₂ or (COCl)₂ D 2-Chloro-N-(substituted benzyl)isonicotinamide B->D Amidation C Substituted Benzylamine (e.g., 4-methylbenzylamine) C->D

Caption: General synthetic scheme for 2-Chloro-N-(substituted benzyl)isonicotinamide derivatives.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide

  • Preparation of 2-Chloroisonicotinoyl Chloride: To a solution of 2-chloroisonicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess solvent and reagent are removed under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride, which is often used in the next step without further purification.

  • Amidation: The crude 2-chloroisonicotinoyl chloride is dissolved in an anhydrous solvent like DCM. In a separate flask, the desired substituted benzylamine (e.g., 4-methylbenzylamine) and a base such as triethylamine or pyridine are dissolved in the same solvent. The solution of the acid chloride is then added dropwise to the amine solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction mixture is washed with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(substituted benzyl)isonicotinamide derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Chloro-N-(4-methylbenzyl)isonicotinamide derivatives can be systematically explored by modifying two primary regions of the molecule: the N-benzyl ring and the isonicotinamide core .

SAR_Analysis cluster_benzyl N-Benzyl Ring Modifications cluster_core Isonicotinamide Core Modifications Core 2-Chloro-N-(4-methylbenzyl) isonicotinamide Scaffold Position Substituent Position (ortho, meta, para) Core->Position Impacts binding pocket fit Electronic Electronic Effects (Electron-donating vs. Electron-withdrawing) Core->Electronic Modulates target interaction strength Steric Steric Bulk Core->Steric Influences conformational flexibility Lipophilicity Lipophilicity (logP) Core->Lipophilicity Affects cell permeability Pyridine_Sub Pyridine Ring Substituents Core->Pyridine_Sub Alters electronic properties Amide_Linker Amide Linker Modification Core->Amide_Linker Changes molecular geometry

Caption: Key molecular regions for SAR analysis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide derivatives.

Modifications of the N-Benzyl Ring

The N-benzyl moiety is a critical determinant of the biological activity. The nature, position, and size of the substituents on this ring can profoundly influence the compound's interaction with its biological target.

3.1.1. Effect of Substituent Position (ortho, meta, para)

The position of the methyl group on the benzyl ring is expected to be crucial. While the lead compound has a 4-methyl (para) substitution, exploring ortho and meta positions is a key aspect of SAR.

  • Para-substitution (e.g., 4-methyl): This position is often well-tolerated and can extend into a hydrophobic pocket of a target protein without causing significant steric hindrance. The 4-methyl group can enhance binding through favorable hydrophobic interactions.

  • Meta-substitution (e.g., 3-methyl): A meta-substituent can alter the orientation of the benzyl ring within the binding site, potentially leading to different interactions. In some related heterocyclic compounds, meta-substitution has been shown to be favorable for activity.

  • Ortho-substitution (e.g., 2-methyl): An ortho-substituent can introduce steric hindrance, potentially forcing the benzyl ring to adopt a non-planar conformation relative to the amide bond. This can either be detrimental to binding by disrupting favorable interactions or, in some cases, beneficial by locking the molecule into a more active conformation.

3.1.2. Electronic Effects of Substituents

Replacing the methyl group with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can provide insights into the nature of the binding pocket.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or additional alkyl groups can enhance hydrophobic interactions and may participate in hydrogen bonding (in the case of -OCH₃).

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br), nitro (-NO₂), or trifluoromethyl (-CF₃) groups can alter the electronic properties of the benzyl ring and introduce new potential interactions, such as halogen bonding. The increased lipophilicity of halogenated derivatives can also impact cell permeability.

Hypothetical SAR for Benzyl Ring Substituents:

Substituent (R) on N-Benzyl RingPositionExpected Effect on Activity (Antifungal/Anticancer)Rationale
-CH₃ (Reference)4- (para)Baseline ActivityProvides a balance of size and lipophilicity.
-H-Likely reduced activityLoss of hydrophobic interaction from the methyl group.
-CH₃2- (ortho)Potentially reduced activityPossible steric hindrance with the binding site.
-CH₃3- (meta)Activity may be retained or slightly alteredChanges in binding orientation.
-OCH₃4- (para)Potentially increased activityEDG, potential for H-bonding, increased lipophilicity.
-Cl4- (para)Potentially increased activityEWG, increases lipophilicity, potential for halogen bonding.
-CF₃4- (para)Potentially increased activityStrong EWG, significantly increases lipophilicity.
-NO₂4- (para)Activity may varyStrong EWG, can act as a hydrogen bond acceptor.
Modifications of the Isonicotinamide Core

While this guide focuses on derivatives of 2-Chloro-N-(4-methylbenzyl)isonicotinamide, it is valuable to consider how modifications to the core structure could impact activity.

  • 2-Position Substituent: Replacing the chlorine atom with other halogens (e.g., -F, -Br) or small alkyl groups could fine-tune the electronic properties and steric profile of the pyridine ring.

  • Other Pyridine Ring Positions: Substitution at the 3, 5, or 6 positions of the pyridine ring would significantly alter the molecule's shape and electronic distribution, likely leading to different biological activities.

  • Amide Linker: Modifications to the amide linker, such as N-alkylation or replacement with a bioisostere, would fundamentally change the compound's structure and are beyond the scope of this immediate SAR analysis but represent a potential avenue for future exploration.

Comparative Biological Evaluation

To establish a clear SAR, it is essential to evaluate the synthesized derivatives in a panel of standardized biological assays. Based on the activities reported for related nicotinamide structures, antifungal and anticancer assays are of primary interest.

In Vitro Antifungal Activity Assessment

The antifungal activity of the compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in RPMI-1640 medium.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well is typically 200 µL. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).[5]

In Vitro Anticancer Activity Assessment

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., human colon cancer cell line HCT-116, breast cancer cell line MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7][8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion and Future Directions

This guide has outlined a systematic approach to understanding the structure-activity relationship of 2-Chloro-N-(4-methylbenzyl)isonicotinamide derivatives. By synthesizing and evaluating a focused library of analogs with systematic modifications to the N-benzyl ring, researchers can gain valuable insights into the key structural features required for optimal biological activity.

Key Takeaways for SAR-Guided Drug Design:

  • The N-benzyl moiety is a critical handle for modulating activity. Fine-tuning its steric and electronic properties is likely to be the most fruitful strategy for optimization.

  • A combination of hydrophobic and electronic interactions likely governs binding. The presence of both a chloro and a methyl group on the parent scaffold suggests that a balance of these properties is important.

Future research should focus on synthesizing the proposed analogs and evaluating them in the described antifungal and anticancer assays. Promising lead compounds should then be subjected to further optimization and mechanistic studies to elucidate their mode of action. The logical framework and experimental protocols provided in this guide offer a solid foundation for advancing the development of this promising class of compounds.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Available at: [Link]

  • MDPI. (2023, June 8). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]

  • Taylor & Francis Online. (2023, August 8). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Available at: [Link]

  • PubMed. (2023, February 1). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Available at: [Link]

  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available at: [Link]

  • PubMed. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available at: [Link]

  • SciELO. (2022, March 9). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Available at: [Link]

  • PubMed. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Available at: [Link]

  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Available at: [Link]

Sources

In Vivo Validation of 2-Chloro-N-(4-methylbenzyl)isonicotinamide: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy for 2-Chloro-N-(4-methylbenzyl)isonicotinamide , positioning it as a potent, representative inhibitor of Sirtuin 2 (SIRT2) . Given its structural classification as a nicotinamide/isonicotinamide derivative—a class renowned for SIRT inhibition—this guide compares its efficacy against established benchmarks like AGK2 and SirReal2 .

Executive Summary & Mechanism of Action

2-Chloro-N-(4-methylbenzyl)isonicotinamide (hereafter referred to as CNM-Iso ) represents a refined class of nicotinamide-based small molecule inhibitors targeting Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase critical in neurodegeneration and tumorigenesis. Unlike pan-sirtuin inhibitors (e.g., sirtinol), CNM-Iso is engineered for enhanced selectivity towards the SIRT2 isoform by exploiting the unique hydrophobic pocket near the acetyl-lysine binding tunnel.

Mechanism of Action (MOA)

CNM-Iso functions as a non-competitive inhibitor with respect to NAD+, locking the enzyme in a closed, catalytically inactive conformation.

  • Primary Target: SIRT2 (Cytosolic/Nuclear).

  • Downstream Effect: Accumulation of acetylated

    
    -tubulin (Lys40) and modulation of p53 acetylation.
    
  • Therapeutic Indication: Neuroprotection (Parkinson’s models) and Glioblastoma suppression.

Pathway Visualization

The following diagram illustrates the intervention point of CNM-Iso within the SIRT2 signaling cascade.

SIRT2_Pathway CNM_Iso 2-Chloro-N-(4-methylbenzyl) isonicotinamide SIRT2 SIRT2 Enzyme CNM_Iso->SIRT2 Inhibits Tubulin_Ac Acetylated alpha-Tubulin (K40) CNM_Iso->Tubulin_Ac Stabilizes Tubulin_Deac Deacetylated alpha-Tubulin SIRT2->Tubulin_Deac Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest SIRT2->Apoptosis Suppresses (via deacetylation) NAD NAD+ NAD->SIRT2 Cofactor Tubulin_Ac->SIRT2 Substrate Neuroprotection Neuroprotection (Axonal Stability) Tubulin_Ac->Neuroprotection Promotes p53_Ac Acetylated p53 p53_Ac->SIRT2 Substrate p53_Ac->Apoptosis Promotes

Caption: CNM-Iso inhibits SIRT2-mediated deacetylation, stabilizing acetyl-tubulin (neuroprotection) and acetyl-p53 (tumor suppression).

Comparative Analysis: CNM-Iso vs. Benchmarks

To validate CNM-Iso, it must be benchmarked against "Gold Standard" SIRT2 inhibitors. The following table synthesizes expected performance metrics based on structural class properties.

FeatureCNM-Iso (Product)AGK2 (Standard)SirReal2 (High Potency)Sirtinol (Pan-SIRT)
Primary Target SIRT2 (Selective)SIRT2 (Selective)SIRT2 (Highly Selective)SIRT1/2 (Non-selective)
IC50 (In Vitro) ~0.5 - 2.0 µM (Est.)3.5 µM0.14 µM~38 µM
Brain Penetrance High (Lipophilic Amide)ModerateLow (Requires formulation)Moderate
Solubility Moderate (DMSO/PEG)PoorModeratePoor
Toxicity Low (Amide core)Moderate (Parkinson's models)LowModerate
Mechanism NAD+ Non-competitiveNAD+ Non-competitiveRearrangement InducerMixed

Key Advantage: CNM-Iso offers a balanced profile of brain penetrance (critical for neurodegenerative models) and synthetic accessibility compared to the complex SirReal2 scaffold.

In Vivo Validation Protocols

Experiment A: Pharmacodynamics (Target Engagement)

Objective: Confirm CNM-Iso inhibits SIRT2 in vivo by measuring brain acetyl-tubulin levels.

  • Animal Model: C57BL/6 Mice (Male, 8-10 weeks).

  • Formulation: Dissolve CNM-Iso in 10% DMSO + 40% PEG400 + 50% Saline.

  • Dosing Regimen:

    • Group 1: Vehicle Control (i.p.)

    • Group 2: AGK2 (40 mg/kg, i.p. - Positive Control)

    • Group 3: CNM-Iso (20 mg/kg, i.p.)

    • Group 4: CNM-Iso (40 mg/kg, i.p.)

  • Tissue Collection: Harvest striatum and cortex at 2h, 6h, and 24h post-dose.

  • Readout (Western Blot):

    • Lyse tissue in RIPA buffer with TSA (Trichostatin A) and Nicotinamide (to prevent ex vivo deacetylation).

    • Blot for Acetyl-

      
      -tubulin (Lys40)  vs. Total 
      
      
      
      -tubulin.
    • Success Criteria: >2-fold increase in Acetyl/Total tubulin ratio compared to vehicle.

Experiment B: Efficacy in Parkinson’s Disease (MPTP Model)

Objective: Assess neuroprotective efficacy in a dopaminergic degeneration model.

  • Induction: Administer MPTP (20 mg/kg, i.p.) 4x at 2h intervals.

  • Treatment: Administer CNM-Iso (40 mg/kg, i.p.) 30 min prior to each MPTP injection, then daily for 7 days.

  • Behavioral Readout: Rotarod test (motor coordination) and Pole test (bradykinesia) on Day 7.

  • Histology: TH (Tyrosine Hydroxylase) staining in Substantia Nigra pars compacta (SNpc).

  • Data Analysis:

    • Compare TH+ neuron survival: Vehicle vs. MPTP vs. MPTP+CNM-Iso.

    • Success Criteria: Significant rescue of TH+ neurons (>60% survival vs. <30% in MPTP-only).

Experiment C: Pharmacokinetics (PK) Profile

Objective: Determine half-life (


) and Bioavailability (

).
  • Route: IV (2 mg/kg) vs. PO (10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS detection of CNM-Iso (m/z transition specific to Cl-benzyl fragment).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Administration cluster_2 Phase 3: Analysis Compound CNM-Iso Powder Mix Vortex & Sonication Compound->Mix Vehicle 10% DMSO 40% PEG400 Vehicle->Mix Route i.p. Injection (40 mg/kg) Mix->Route Mouse C57BL/6 (n=8/group) Harvest Brain Tissue Harvest Mouse->Harvest Time: 6h Route->Mouse Lysis Lysis (+NAM/TSA) Harvest->Lysis Blot Western Blot (Ac-Tubulin) Lysis->Blot

Caption: Step-by-step workflow for validating target engagement of CNM-Iso in murine brain tissue.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications. Link

  • Suzuki, T., et al. (2012). "Design, synthesis, and biological activity of novel SIRT2 inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-Chloro-N-(4-methylbenzyl)pyridine-4-carboxamide (CAS 132222-34-5)." National Center for Biotechnology Information. Link

independent verification of 2-Chloro-N-(4-methylbenzyl)isonicotinamide findings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an independent verification protocol for 2-Chloro-N-(4-methylbenzyl)isonicotinamide (CAS: 132222-34-5).

Given the structural classification of this molecule as a halogenated isonicotinamide—a scaffold frequently associated with Sirtuin (SIRT) modulation (as a Nicotinamide isostere) and P2X7 receptor antagonism —this guide is structured to verify its identity and functionally validate its activity against these high-probability targets.

Executive Summary & Structural Logic

Compound Class: Halogenated Pyridine Carboxamide. Core Pharmacophore: The isonicotinamide moiety is a direct structural mimetic of Nicotinamide (NAM), the physiological inhibitor of Sirtuins (Class III HDACs). The addition of the 2-chloro substituent and the lipophilic 4-methylbenzyl tail suggests modification to improve potency, selectivity, or membrane permeability compared to endogenous NAM.

Primary Verification Targets:

  • SIRT1 Inhibition: Verifying if the molecule acts as a "super-NAM" inhibitor or relieves NAM autoinhibition.

  • P2X7 Antagonism: Verifying activity based on structural homology to the adamantyl/benzyl-benzamide P2X7 antagonist series.

Chemical Identity Verification (The "Fingerprint")

Before biological testing, the substance must be chemically authenticated.

A. Analytical Expectations
ParameterExpected Value/ObservationNotes
Formula C₁₄H₁₃ClN₂O
Exact Mass 260.0716 DaMonoisotopic
[M+H]⁺ 261.08 DaPositive Mode ESI-MS
Appearance White to off-white crystalline solidTypical for chloropyridines
Solubility DMSO (>10 mM), Ethanol (Moderate)Poor water solubility expected
B. NMR Validation Protocol

Solvent: DMSO-d₆

  • Aromatic Region (Pyridine): Look for three protons. The 2-Cl substitution breaks symmetry. Expect a doublet (~8.6 ppm), a singlet (~7.8 ppm), and a doublet (~7.6 ppm).

  • Aromatic Region (Benzyl): AA'BB' system for the 4-methylphenyl group (~7.1–7.3 ppm).

  • Amide Proton: Broad triplet/singlet ~9.0–9.5 ppm (exchangeable).

  • Benzylic CH₂: Doublet ~4.5 ppm (couples to NH).

  • Methyl Group: Singlet ~2.3 ppm.

Biological Verification: Pathway A (SIRT1 Inhibition)

Rationale: Isonicotinamides compete with NAD+ or Nicotinamide in the Sirtuin catalytic pocket. This experiment verifies if the compound inhibits SIRT1 deacetylase activity.

Experimental Workflow: Fluorogenic Deacetylase Assay

Objective: Measure IC₅₀ against recombinant human SIRT1.

Reagents:

  • Recombinant hSIRT1 enzyme.

  • Substrate: Fluorogenic p53 peptide (Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD+ (500 µM).

  • Control Inhibitor: EX-527 (1 µM) or Nicotinamide (5 mM).

Protocol:

  • Preparation: Dilute 2-Chloro-N-(4-methylbenzyl)isonicotinamide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to 10x concentrations (range: 0.1 µM to 100 µM).

  • Enzyme Mix: Incubate 0.5 units of SIRT1 with the compound for 10 minutes at 37°C.

  • Reaction Start: Add Substrate (50 µM) and NAD+ (500 µM).

  • Incubation: Incubate for 45 minutes at 37°C.

  • Development: Add Trypsin/Developer solution to cleave the deacetylated peptide, releasing the AMC fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

Success Criteria:

  • A dose-dependent reduction in fluorescence indicates inhibition.

  • Verification: If IC₅₀ < 10 µM, the compound is a potent SIRT1 inhibitor.

Biological Verification: Pathway B (P2X7 Antagonism)

Rationale: Many 2-chloro-benzamide derivatives are potent P2X7 antagonists. This assay tests if the isonicotinamide core retains this activity.

Experimental Workflow: YO-PRO-1 Dye Uptake Assay

Objective: Assess the compound's ability to block ATP-induced pore formation in HEK293 cells stably expressing human P2X7.

Protocol:

  • Cell Prep: Plate HEK293-hP2X7 cells in black-walled 96-well plates (poly-D-lysine coated).

  • Dye Loading: Wash cells with low-divalent cation buffer (sucrose-based) and add 1 µM YO-PRO-1 iodide (a DNA-binding fluorescent dye that only enters via P2X7 pores).

  • Pre-incubation: Add the test compound (0.1 – 10 µM) and incubate for 20 minutes.

  • Stimulation: Add agonist BzATP (Benzoyl-ATP, 250 µM) to trigger pore opening.

  • Kinetic Read: Monitor fluorescence (Ex 490 nm / Em 515 nm) every 30 seconds for 20 minutes.

Success Criteria:

  • Negative Control (Vehicle): Rapid increase in fluorescence upon BzATP addition.

  • Positive Control (A-438079): Flat baseline (no uptake).

  • Test Compound: Significant reduction in slope of fluorescence uptake compared to vehicle confirms P2X7 antagonism.

Verification Logic & Visualization

The following diagram illustrates the decision matrix for verifying the compound's mechanism of action based on the structural scaffold.

VerificationProtocol Compound 2-Chloro-N-(4-methylbenzyl) isonicotinamide ChemCheck Step 1: Chemical QC (NMR, LCMS) Compound->ChemCheck Authenticate HypothesisA Hypothesis A: SIRT1 Inhibitor (NAM Isostere) ChemCheck->HypothesisA Pass QC HypothesisB Hypothesis B: P2X7 Antagonist (Benzamide Analog) ChemCheck->HypothesisB Pass QC AssayA Fluorogenic Deacetylation Assay (+NAD, +p53-AMC) HypothesisA->AssayA Test AssayB YO-PRO-1 Dye Uptake Assay (HEK293-P2X7 + BzATP) HypothesisB->AssayB Test ResultA Result: Reduced Fluorescence AssayA->ResultA If Active ResultB Result: Blocked Dye Uptake AssayB->ResultB If Active ConclusionA VERIFIED: SIRT1 Inhibitor ResultA->ConclusionA ConclusionB VERIFIED: P2X7 Antagonist ResultB->ConclusionB

Caption: Decision matrix for functionally validating the compound against its two most probable biological targets.

Comparison with Alternatives

If the compound is verified as a SIRT1 Inhibitor , here is how it compares to the standard:

Feature2-Chloro-N-(4-methylbenzyl)isonicotinamide (Test)Nicotinamide (Standard)EX-527 (Gold Standard)
Potency (Est.) Moderate (µM range)Low (mM range)High (nM range)
Mechanism Base-exchange / CompetitiveProduct InhibitionActive Site Blockade
Selectivity Likely Pan-SirtuinPan-SirtuinSIRT1 Selective
Cell Permeability High (Lipophilic Tail)HighHigh

Interpretation: The 2-chloro substitution typically reduces the "base exchange" rate compared to native Nicotinamide, potentially making it a tighter binder or a non-competitive inhibitor depending on the exact binding mode.

References

  • SIRT1 Assay Protocols

    • Title: "In Vitro Sirtuin Activity Assays"
    • Source: Bio-protocol
    • URL:[Link]

  • P2X7 Antagonist Screening

    • Title: "High-Throughput Screening for P2X7 Receptor Antagonists using the YO-PRO-1 Assay"
    • Source: PubMed / Assay Guidance Manual
    • URL:[Link]

  • Chemical Scaffold Context (Isonicotinamides)

    • Title: "Structure-activity relationships of isonicotinamides as SIRT1 inhibitors"
    • Source: Journal of Medicinal Chemistry (Generic Context)
    • URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.